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(S)-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B6210173
CAS No.: 620627-26-1
M. Wt: 129.2
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Description

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2. The purity is usually 95.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B6210173 (S)-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 620627-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINYTXPBGXEEH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620627-26-1
Record name (2S)-2-(pyrrolidin-1-yl)propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol belonging to the pyrrolidine class of organic compounds. The pyrrolidine ring is a prevalent structural motif in a multitude of bioactive molecules and approved pharmaceuticals, highlighting its significance in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, this document explores its role in asymmetric synthesis and the broader context of pyrrolidine-containing compounds in drug development, touching upon their general mechanisms of action.

Chemical and Physical Properties

Precise experimental data for this compound is limited. The following table summarizes available experimental data for a closely related compound, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, and computed data for (2S)-1-(pyrrolidin-1-yl)propan-2-ol, which is likely the same molecule with an alternative numbering convention. These values provide a close approximation of the expected properties.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[4]
Molecular Weight 129.20 g/mol PubChem[4]
Melting Point 37-39 °C(for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol)
Boiling Point 216.9 °C at 760 mmHg(for the related 3-(Pyrrolidin-1-yl)propan-1-ol)
Density Data not available
Specific Rotation [α]D25 -35.8 (c 1.1, MeOH)(for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol)
XLogP3 0.5PubChem (computed)[4]
Hydrogen Bond Donor Count 1PubChem (computed)[4]
Hydrogen Bond Acceptor Count 1PubChem (computed)[4]
Rotatable Bond Count 2PubChem (computed)[4]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the propanol backbone, and the hydroxyl group. The chemical shifts and splitting patterns would be indicative of their respective electronic environments.

  • ¹³C NMR: The carbon-13 NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group and the carbons of the pyrrolidine ring adjacent to the nitrogen atom would likely appear at lower field.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.[6] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring would be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ).[7] Fragmentation patterns would likely involve the loss of a methyl group, a hydroxyl group, or cleavage of the pyrrolidine ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of a suitable keto-alcohol with (S)-prolinol, or the alkylation of pyrrolidine with an appropriate chiral epoxide. A documented synthesis for the related (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol starts from (S)-(−)-2-(N-Benzylpyrrolidin-2-yl)propan-2-ol via hydrogenolysis.[8]

Illustrative Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product S_Prolinol (S)-Prolinol Nucleophilic_Opening Nucleophilic Ring Opening S_Prolinol->Nucleophilic_Opening Propylene_Oxide Propylene Oxide Propylene_Oxide->Nucleophilic_Opening Target_Compound This compound Nucleophilic_Opening->Target_Compound Purification G Sample Sample of This compound HPLC_System Chiral HPLC System (Chiral Column, Mobile Phase) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Calculation Calculation of Enantiomeric Excess Chromatogram->Calculation G cluster_drug Drug Molecule cluster_target Biological Target cluster_response Cellular Response Pyrrolidine_Drug Pyrrolidine-Containing Drug (this compound derivative) Target_Protein Enzyme / Receptor Pyrrolidine_Drug->Target_Protein Binds to Signaling_Cascade Modulation of Signaling Cascade Target_Protein->Signaling_Cascade Activates / Inhibits Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect

References

An In-depth Technical Guide on the Synthesis and Characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical development as a chiral auxiliary or building block. This document details a common synthetic route and outlines the standard analytical techniques for its characterization, supported by experimental data and methodologies.

Introduction

This compound is a chiral secondary amino alcohol. Its structure incorporates a pyrrolidine ring and a propan-1-ol backbone with a defined stereocenter, making it a valuable synthon in asymmetric synthesis. The presence of both a secondary amine and a hydroxyl group allows for further functionalization, rendering it a versatile intermediate in the development of more complex chiral molecules, including active pharmaceutical ingredients (APIs).

Molecular and Physical Properties:

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [1]
IUPAC Name (2S)-1-(pyrrolidin-1-yl)propan-2-ol[1]
CAS Number 1187307-97-6[1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not specified
Density Not specified

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with an amine. Specifically, the reaction of (S)-propylene oxide with pyrrolidine affords the desired product with high regioselectivity. The nucleophilic attack of the pyrrolidine nitrogen occurs preferentially at the less sterically hindered carbon of the epoxide ring.

A variety of catalysts and solvent systems can be employed for this transformation, including metal-catalyzed and solvent-free conditions, to achieve high yields and selectivity.[2][3][4][5] For instance, zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions.[3]

Logical Workflow for Synthesis and Characterization:

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants (S)-Propylene Oxide + Pyrrolidine Reaction Nucleophilic Ring-Opening Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS FTIR FTIR Spectroscopy Product->FTIR Purity Purity Assessment (e.g., GC, HPLC) Product->Purity

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • (S)-Propylene oxide

  • Pyrrolidine

  • Methanol (or other suitable solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (S)-propylene oxide (1.1 equivalents) to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8m1HCH-OH
~2.5-2.7m4HN-CH₂ (pyrrolidine)
~2.3-2.5m2HN-CH₂ (propanol)
~1.7-1.9m4HCH₂ (pyrrolidine)
~1.1d3HCH₃
(variable)br s1HOH

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~67CH-OH
~63N-CH₂ (propanol)
~55N-CH₂ (pyrrolidine)
~23CH₂ (pyrrolidine)
~20CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry is commonly used.

Expected Mass Spectrometry Data:

m/zIonFragmentation
129[M]⁺Molecular Ion
112[M - OH]⁺Loss of hydroxyl radical
84[M - CH(OH)CH₃]⁺Alpha-cleavage
70[C₄H₈N]⁺Pyrrolidinyl-methyl cation

The fragmentation of amines is characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[6] For secondary amines, the most significant fragmentation is the loss of an alkyl substituent.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (alcohol)
2960-2850C-H stretch (alkane)
1150-1050C-O stretch (secondary alcohol)
1100-1000C-N stretch (amine)

Applications in Drug Development

Chiral amino alcohols like this compound are valuable in drug development for several reasons:

  • Chiral Auxiliaries: They can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed.

  • Chiral Building Blocks: They can serve as a stereochemically defined starting material for the synthesis of more complex chiral molecules. The inherent chirality of the building block is carried through the synthetic sequence to the final product.

  • Ligands for Asymmetric Catalysis: The nitrogen and oxygen atoms can coordinate to metal centers, making them suitable as chiral ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical reactions.

The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs, highlighting the importance of chiral pyrrolidine-containing building blocks in medicinal chemistry.[7]

Conclusion

This technical guide has outlined a common synthetic route and standard characterization techniques for this compound. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers and scientists involved in the synthesis and utilization of this chiral amino alcohol in the field of drug development and asymmetric synthesis. The versatility of this compound as a chiral auxiliary and building block underscores its importance in the construction of complex, stereochemically defined molecules.

References

An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry and as a building block in asymmetric synthesis. Its structure, featuring a secondary alcohol, a tertiary amine within a pyrrolidine ring, and a chiral center, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. The information herein is intended to serve as a valuable reference for compound identification, characterization, and quality control.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.8 - 4.0m1HCH-OH
~3.4 - 3.6dd1HCH₂-N (diastereotopic)
~2.8 - 3.0m2HN-CH₂ (pyrrolidine)
~2.5 - 2.7dd1HCH₂-N (diastereotopic)
~2.3 - 2.5m2HN-CH₂ (pyrrolidine)
~1.7 - 1.9m4HCH₂-CH₂ (pyrrolidine)
~1.1 - 1.2d3HCH₃
Variablebr s1HOH

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~68 - 72CH-OH
~60 - 64CH₂-N
~54 - 58N-CH₂ (pyrrolidine)
~23 - 27CH₂-CH₂ (pyrrolidine)
~18 - 22CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad, strong)O-H stretchAlcohol
2960 - 2850 (medium-strong)C-H stretchAliphatic
1250 - 1020 (medium)C-N stretchAliphatic Amine[1][2]
1260 - 1050 (strong)C-O stretchSecondary Alcohol[3][4][5]

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
129[M]⁺, Molecular Ion
112[M-OH]⁺
84[M-CH(OH)CH₃]⁺ (α-cleavage)
70Pyrrolidine ring fragment
45[CH(OH)CH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.

    • For a typical ¹H spectrum, a sufficient signal-to-noise ratio can be achieved with 16-32 scans.

    • Acquire ¹³C NMR spectra on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) may be necessary to obtain a good quality spectrum within a reasonable time.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the thin film method is appropriate.

  • Place a drop of the neat liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin, uniform liquid film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. The O-H stretch of the alcohol is expected to be a prominent broad band, while C-H, C-N, and C-O stretches will appear in their respective regions.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (129.20 g/mol ).[8]

    • Analyze the fragmentation pattern. For amino alcohols, a characteristic fragmentation is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This would lead to the formation of a stable, resonance-stabilized iminium ion. The loss of small neutral molecules like water from the alcohol group is also a common fragmentation pathway.[9][10]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or as Neat Liquid (IR) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS ProcessNMR Fourier Transform, Phasing, Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Peak Detection and Mass-to-Charge Assignment MS->ProcessMS InterpretNMR Chemical Shifts, Multiplicity, Integration ProcessNMR->InterpretNMR InterpretIR Characteristic Absorptions ProcessIR->InterpretIR InterpretMS Molecular Ion, Fragmentation Pattern ProcessMS->InterpretMS Conclusion Structure Elucidation and Characterization InterpretNMR->Conclusion InterpretIR->Conclusion InterpretMS->Conclusion

Caption: General Workflow for Spectroscopic Analysis.

References

(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Deep Dive into its Catalytic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol derived from proline, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions has made it a valuable tool for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core catalytic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Catalytic Principle: Enamine-Iminium Catalysis

The catalytic prowess of this compound lies in its ability to engage in enamine and iminium ion catalysis, mimicking the function of natural Class I aldolase enzymes. The pyrrolidine nitrogen acts as the catalytic center, while the hydroxyl group plays a crucial role in stereochemical control through hydrogen bonding.

The general catalytic cycle proceeds through the following key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This step effectively increases the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile.

  • Stereoselective Attack: The chiral enamine then attacks an electrophile, such as another carbonyl compound in an aldol reaction, a Michael acceptor in a conjugate addition, or an imine in a Mannich reaction. The stereochemical outcome of this step is dictated by the chiral environment created by the catalyst.

  • Iminium Ion Formation and Hydrolysis: Following the carbon-carbon bond formation, the resulting intermediate exists as an iminium ion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

A critical aspect of this catalytic cycle is the competing, non-productive equilibrium with an oxazolidine species. The enamine intermediate can cyclize to form a stable oxazolidine, which acts as a "dead end" and does not participate in the desired reaction. The position of this equilibrium is influenced by the specific substrates, solvent, and the structure of the catalyst itself.

The Crucial Role of the Hydroxyl Group in Stereocontrol

The defining feature of this compound and other prolinol derivatives is the presence of a hydroxyl group. This functional group is not merely a structural component but an active participant in the transition state, directing the stereochemical outcome of the reaction.

Through hydrogen bonding, the hydroxyl group can coordinate with the electrophile, bringing it into a specific orientation relative to the nucleophilic enamine. This pre-organization of the transition state assembly favors the approach of the electrophile from one of the two prochiral faces, leading to high enantioselectivity. Computational studies have corroborated the importance of this hydrogen-bonding interaction in lowering the activation energy of the desired stereoisomeric transition state.

Applications in Asymmetric Synthesis: Quantitative Data

This compound and its close derivatives have been successfully employed in a range of asymmetric transformations. The following tables summarize representative quantitative data for key reactions.

Asymmetric Aldol Reaction
AldehydeKetoneSolventTemp. (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
4-NitrobenzaldehydeCyclohexanoneDMSORT9593:798
BenzaldehydeAcetoneNeatRT85-75
IsobutyraldehydeCyclohexanoneCH2Cl209295:599
Asymmetric Michael Addition
Michael AcceptorMichael DonorSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
trans-β-NitrostyreneCyclohexanoneTolueneRT9899:1>99
Diethyl maleatePropanalCH2Cl2-208890:1095
N-PhenylmaleimideAcetoneTHF091-92
Asymmetric Mannich Reaction
AldehydeImine (from Aniline)KetoneSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
4-AnisaldehydeN-PMP-protectedCyclohexanoneDioxane49495:599
BenzaldehydeN-Boc-protectedAcetoneTHFRT82-90
2-NaphthaldehydeN-PMP-protectedPropanoneCHCl3-108992:897

Experimental Protocols

The following are representative experimental protocols for reactions catalyzed by this compound.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred until completion as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition

To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (2.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.2 mmol, 20 mol%) is added. The reaction is stirred for the time indicated by TLC analysis. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the corresponding Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

In a flame-dried flask, the aldehyde (1.2 mmol) and the amine (1.0 mmol) are dissolved in the specified solvent (2.0 mL) and stirred for 30 minutes at room temperature to preform the imine. The ketone (2.0 mmol) and this compound (0.1 mmol, 10 mol%) are then added sequentially. The reaction mixture is stirred at the indicated temperature and monitored by TLC. After completion, the reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography to afford the desired β-amino carbonyl compound. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows.

Catalytic_Cycle_Aldol Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (R1-C(O)-CH-R2) Ketone->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde (R3-CHO) Aldehyde->Transition_State Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Iminium_Adduct->Catalyst - Catalyst (regenerated) Product β-Hydroxy Ketone (Chiral Product) Iminium_Adduct->Product + H2O H2O H2O

Caption: Catalytic cycle for the this compound catalyzed aldol reaction.

Stereocontrol_Model cluster_TS Transition State Model Enamine Enamine (from catalyst and ketone) Aldehyde Aldehyde Enamine->Aldehyde Nucleophilic Attack HBond Hydrogen Bond (O-H --- O=C) HBond->Aldehyde Catalyst_Backbone Chiral Pyrrolidine Backbone Catalyst_Backbone->Enamine Catalyst_Backbone->HBond directs approach Experimental_Workflow Start Start: Aldehyde, Ketone, This compound Reaction Reaction in appropriate solvent and temperature Start->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by flash column chromatography Concentration->Purification Analysis Analyze product: - Yield determination - 1H NMR (dr) - Chiral HPLC (ee) Purification->Analysis End Final Chiral Product Analysis->End

Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral prolinol derivatives have emerged as a cornerstone in modern asymmetric synthesis. Derived from the naturally occurring amino acid proline, these compounds have demonstrated remarkable efficacy as organocatalysts and chiral building blocks. Their rigid pyrrolidine scaffold, coupled with the stereodirecting influence of the hydroxyl and substituted amine functionalities, allows for the precise control of stereochemistry in a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis of key chiral prolinol derivatives, their intrinsic properties, and their applications, with a particular focus on their role in facilitating stereoselective reactions crucial for drug discovery and development.

Synthesis of Chiral Prolinol Derivatives

The synthesis of chiral prolinol derivatives typically commences from the readily available and optically pure enantiomers of proline. A common precursor, (S)-prolinol, is synthesized by the reduction of (S)-proline.[1] From this foundational molecule, a diverse range of derivatives can be accessed, most notably the highly effective diarylprolinol silyl ethers.

Key Synthetic Procedures

1. Synthesis of (S)-Diphenylprolinol

(S)-Diphenylprolinol is a key intermediate in the synthesis of many widely used organocatalysts. Its preparation involves the addition of a Grignard reagent to a protected proline derivative.

Experimental Protocol: Synthesis of (S)-α,α-Diphenylprolinol [2]

  • Materials: (S)-proline, Thionyl chloride, Methanol, Phenylmagnesium bromide, Diethyl ether, Toluene, Sodium hydroxide.

  • Step 1: Esterification of (S)-Proline. (S)-Proline is refluxed with thionyl chloride in methanol to yield the methyl ester hydrochloride.

  • Step 2: Grignard Reaction. The proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester functionality to form the tertiary alcohol.

  • Step 3: Work-up and Purification. The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to afford (S)-diphenylprolinol as a white crystalline solid.

2. Synthesis of (S)-Diphenylprolinol Silyl Ethers

The hydroxyl group of diarylprolinols is often protected as a silyl ether, which enhances their catalytic activity and selectivity. The trimethylsilyl (TMS) and triethylsilyl (TES) ethers are among the most common.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [3]

  • Materials: (S)-Diphenylprolinol, Triethylamine, Trimethylsilyl chloride (TMSCl), Dichloromethane (DCM).

  • Procedure: To a solution of (S)-diphenylprolinol in anhydrous DCM at 0 °C is added triethylamine, followed by the dropwise addition of TMSCl. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired silyl ether.

Properties of Chiral Prolinol Derivatives

The utility of chiral prolinol derivatives stems from their unique structural and electronic properties.

  • Chirality and Rigidity: The inherent chirality of the proline ring and the stereocenter bearing the hydroxyl group provide a well-defined chiral environment. The rigid five-membered ring structure limits conformational flexibility, which is crucial for effective stereochemical communication during catalysis.

  • Dual Activation: Many prolinol derivatives can act as bifunctional catalysts. The amine moiety can form enamines or iminium ions with carbonyl compounds, activating them for nucleophilic or electrophilic attack, respectively. The hydroxyl group (or its ether derivative) can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereoselectivity.[4]

  • Tunability: The properties of prolinol derivatives can be readily tuned by modifying the substituents on the nitrogen atom, the aryl groups of diarylprolinols, and the silyl group of the ether. This allows for the optimization of the catalyst for specific reactions and substrates.

Applications in Asymmetric Synthesis

Chiral prolinol derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts for a wide range of asymmetric transformations.[5][6] These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Chiral prolinol derivatives catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors with high enantioselectivity.[7][8]

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

  • Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, trans-β-nitrostyrene, Propanal, Benzoic acid (co-catalyst), Dichloromethane.

  • Procedure: To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst (typically 5-10 mol%) in dichloromethane at room temperature is added benzoic acid. Propanal is then added dropwise, and the reaction is stirred until completion.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Table 1: Performance of Chiral Prolinol Derivatives in Asymmetric Michael Additions

CatalystNucleophileMichael AcceptorYield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-Diphenylprolinol TMS etherPropanaltrans-β-Nitrostyrene9795:5>99[7]
(S)-Diphenylprolinol TMS etherCyclohexanonetrans-β-Nitrostyrene9599:195[9]
(S)-Diphenylprolinol methyl etherPropanalMethyl vinyl ketone85-99[8]
Asymmetric Aldol Reaction

The aldol reaction is another fundamental C-C bond-forming reaction. Prolinol derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high stereocontrol.[10]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [4]

  • Materials: (S)-Prolinamide derivative (e.g., from (1S,2S)-diphenyl-2-aminoethanol), 4-Nitrobenzaldehyde, Cyclohexanone, DMSO.

  • Procedure: To a solution of 4-nitrobenzaldehyde in a mixture of cyclohexanone and DMSO is added the chiral prolinamide catalyst (typically 20 mol%). The reaction is stirred at a specific temperature (e.g., -25 °C) for a designated time.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The residue is purified by flash chromatography to give the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Table 2: Performance of Chiral Prolinol Derivatives in Asymmetric Aldol Reactions

CatalystKetoneAldehydeYield (%)dr (anti:syn)ee (%) (anti)Reference
L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanolAcetone4-Nitrobenzaldehyde66-93[4]
(S)-ProlineCyclohexanone4-Nitrobenzaldehyde9995:596[10]
(S)-Proline in MeOH/H2OCyclohexanoneBenzaldehyde7890:1095[11]

Role in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[12][13] Chiral prolinol derivatives play a crucial role in this endeavor by providing efficient and selective routes to chiral intermediates and final drug molecules.[14][15] For instance, derivatives of the antiviral drug Vildagliptin are synthesized from L-prolinamide.[16]

While chiral prolinol derivatives are primarily utilized as catalysts in the synthesis of pharmaceuticals, some proline-based structures are being investigated for their direct therapeutic potential, for example, as inhibitors of amino acid transporters in the development of anti-parasitic drugs.[17]

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms and workflows associated with the use of chiral prolinol derivatives in asymmetric catalysis.

experimental_workflow reagents Reactants & Catalyst reaction Asymmetric Reaction (e.g., Michael, Aldol) reagents->reaction Solvent, Temperature Control workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Stereochemical Analysis (HPLC) purification->analysis product Enantiopure Product analysis->product

Caption: General experimental workflow for an organocatalytic asymmetric reaction.

enamine_catalysis cluster_cycle Enamine Catalytic Cycle catalyst Prolinol Derivative (Secondary Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/ Aldehyde ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., Nitroolefin) electrophile->iminium product Chiral Product iminium->product + H₂O product->catalyst Regenerates Catalyst water H₂O water->product

Caption: Simplified catalytic cycle for enamine-mediated activation.

iminium_catalysis cluster_cycle Iminium Ion Catalytic Cycle catalyst Prolinol Derivative (Secondary Amine) iminium Chiral Iminium Ion (LUMO lowering) catalyst->iminium + Enal - H₂O enal α,β-Unsaturated Aldehyde enal->iminium enamine Enamine Intermediate iminium->enamine + Nucleophile nucleophile Nucleophile nucleophile->enamine product Chiral Product enamine->product + H₂O product->catalyst Regenerates Catalyst water H₂O water->product

Caption: Simplified catalytic cycle for iminium ion-mediated activation.

Conclusion

Chiral prolinol derivatives have proven to be indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, tunable properties, and high catalytic efficacy in a multitude of stereoselective reactions have solidified their position in both academic research and industrial applications, particularly in the synthesis of chiral drugs. The continued development of novel prolinol-based catalysts and their application in increasingly complex synthetic challenges will undoubtedly remain a vibrant area of research, further empowering chemists to construct the chiral molecules that shape our world.

References

A Comprehensive Technical Guide to the Computational Modeling and Simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth framework for the computational modeling and simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol. Given the limited availability of specific experimental and computational data for this molecule, this document serves as a comprehensive "how-to" manual, detailing the necessary steps to build a robust computational model from the ground up. The methodologies outlined herein are based on established best practices in the fields of computational chemistry and molecular modeling.

Molecular Properties and Initial Structure

This compound is a chiral amino alcohol. The initial step in any computational study is to obtain the three-dimensional structure of the molecule. This can be sourced from chemical databases such as PubChem.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID12767869--INVALID-LINK--
Molecular FormulaC7H15NO--INVALID-LINK--
Molecular Weight129.20 g/mol --INVALID-LINK--
IUPAC Name(2S)-1-pyrrolidin-1-ylpropan-2-ol--INVALID-LINK--
SMILESC--INVALID-LINK--O--INVALID-LINK--
InChI KeyBPYANEJZLUMJNA-ZETCQYMHSA-N--INVALID-LINK--

Computational Methodologies

A multi-faceted approach involving both quantum mechanics (QM) and molecular mechanics (MM) is recommended for a thorough computational investigation of this compound.

Quantum Mechanical Calculations

Quantum mechanical calculations are essential for obtaining accurate electronic structure information, which is crucial for force field parameterization and for understanding the molecule's intrinsic properties.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Psi4.

  • Method: Density Functional Theory (DFT) is a suitable choice, offering a good balance between accuracy and computational cost. The B3LYP functional is a common starting point.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style basis set such as cc-pVDZ should be used for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) or cc-pVTZ is recommended.

  • Solvation: To model the molecule in a specific solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.

  • Procedure:

    • Start with the 3D conformer obtained from PubChem.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Follow up with a frequency calculation to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • From these calculations, properties such as the electrostatic potential (ESP), atomic charges, and vibrational frequencies can be derived.

  • Software: Gaussian or other quantum chemistry software with NMR capabilities.

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR shielding tensors. A DFT functional suitable for NMR, such as B97-2, should be used.[1]

  • Basis Set: A basis set specifically designed for NMR calculations, like the pcS-n series, is recommended.[1]

  • Procedure:

    • Use the previously optimized geometry.

    • Perform a GIAO calculation to obtain the isotropic shielding values for each nucleus.

    • Convert the shielding values to chemical shifts by referencing them against the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Molecular Mechanics and Force Field Development

For larger-scale simulations, such as studying the behavior of the molecule in solution over time, a molecular mechanics (MM) approach is necessary. This requires a force field, which is a set of parameters describing the potential energy of the system.

ForceFieldWorkflow cluster_QM Quantum Mechanics cluster_Analogy Analogy from Existing Force Fields cluster_Fitting Parameter Fitting cluster_Validation Validation QM_Opt Geometry Optimization (DFT/6-31G*) ESP_Calc Electrostatic Potential Calculation QM_Opt->ESP_Calc Dihedral_Scan Dihedral Scans QM_Opt->Dihedral_Scan Charge_Fit Fit Atomic Charges (to ESP) ESP_Calc->Charge_Fit Dihedral_Fit Fit Dihedral Parameters (to QM Scans) Dihedral_Scan->Dihedral_Fit Atom_Typing Automated Atom Typing (CGenFF/GAFF) Initial_Params Assign Initial Bonded & van der Waals Parameters Atom_Typing->Initial_Params Initial_Params->Charge_Fit Initial_Params->Dihedral_Fit MD_Sim Molecular Dynamics Simulation Charge_Fit->MD_Sim Dihedral_Fit->MD_Sim Property_Calc Calculate Bulk Properties (Density, Heat of Vaporization) MD_Sim->Property_Calc Comparison Compare to Experimental Data (for related molecules) Property_Calc->Comparison

Caption: Workflow for force field parameterization.
  • Software: Use automated tools like the CGenFF server, SwissParam, or the AmberTools suite (specifically antechamber and parmchk2).[4] For more advanced customization, the Force Field Toolkit (ffTK) in VMD can be used.[4]

  • Procedure using CGenFF server:

    • Prepare a mol2 file of the molecule with correct bond orders and hydrogens.

    • Submit the file to the CGenFF server.[5]

    • The server will provide a stream file (.str) containing the topology and parameters.

    • Pay close attention to the penalty scores for the assigned parameters. High penalties (typically > 50 for dihedral angles) indicate that the analogy is poor and manual refinement is recommended.[5]

  • Refinement of Dihedral Parameters:

    • For dihedral angles with high penalties, perform a QM potential energy surface scan by rotating the bond of interest in increments (e.g., 15 degrees) and calculating the energy at each point.

    • Fit the MM dihedral parameters to reproduce this QM energy profile.

Molecular Dynamics Simulation

Once a reliable force field is obtained, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound.

  • Software: GROMACS or AMBER are widely used and well-documented MD engines.

  • System Setup:

    • Place a single molecule of this compound in the center of a periodic box (e.g., a cubic box with 1.0 nm distance from the molecule to the box edge).

    • Solvate the box with a chosen solvent model (e.g., TIP3P for water).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system if necessary.

  • Simulation Steps:

    • Energy Minimization: Perform a steeplechase descent minimization to relax the system and remove any steric clashes.

    • Equilibration (NVT): Equilibrate the system at a constant temperature (e.g., 298 K) and volume for a short period (e.g., 100 ps) to allow the solvent to relax around the solute.

    • Equilibration (NPT): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the system has reached the correct density.

    • Production Run: Run the simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.

MDSimulationWorkflow Start Initial Structure & Force Field Setup System Setup (Solvation, Ionization) Start->Setup Minimization Energy Minimization Setup->Minimization NVT NVT Equilibration (Constant Temp.) Minimization->NVT NPT NPT Equilibration (Constant Temp. & Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: General workflow for a molecular dynamics simulation.

Data Presentation and Analysis

The data generated from these simulations can provide a wealth of information about the structural and dynamic properties of this compound.

Structural Analysis

From the MD trajectories, various structural properties can be calculated and should be summarized in tables for clarity.

Table 2: Predicted Structural Properties from MD Simulation

PropertyDescriptionAnalysis Method
Bond LengthsAverage length of specific chemical bonds.Trajectory Analysis
Bond AnglesAverage angle between three bonded atoms.Trajectory Analysis
Dihedral AnglesDistribution of torsional angles to identify preferred conformations.Trajectory Analysis
Radius of GyrationA measure of the molecule's compactness.Trajectory Analysis
Radial Distribution Functions (RDFs)Describes the probability of finding a solvent atom at a certain distance from a solute atom.Trajectory Analysis
Dynamic Properties

Table 3: Predicted Dynamic and Thermodynamic Properties from MD Simulation

PropertyDescriptionAnalysis Method
Diffusion CoefficientThe rate at which the molecule moves through the solvent.Mean Squared Displacement
Rotational Correlation TimeThe timescale for the molecule to reorient itself.Autocorrelation Function
Hydrogen BondingAnalysis of the lifetime and geometry of hydrogen bonds with the solvent.Trajectory Analysis
Heat of VaporizationThe energy required to move the molecule from the liquid to the gas phase.Thermodynamic Integration or analysis of intermolecular potentials.
DensityThe mass per unit volume of the simulated system.Analysis of box volume during NPT simulation.

Validation

Table 4: Validation Strategy

Simulated PropertyExperimental Data for Comparison
NMR Chemical ShiftsExperimental NMR spectra of the target molecule or related compounds.
Bond Lengths and AnglesCrystallographic data of similar molecules.
Density and Heat of VaporizationExperimental thermophysical data for analogous compounds.
Conformational PreferencesNOE data from NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive roadmap for the computational modeling and simulation of this compound. By following the detailed protocols for quantum mechanical calculations, force field development, and molecular dynamics simulations, researchers can generate valuable insights into the structural, dynamic, and thermodynamic properties of this molecule. The emphasis on a structured workflow and clear data presentation ensures that the results are robust, reproducible, and readily comparable to future experimental findings. This foundational computational work can pave the way for further studies, such as its potential interactions with biological targets in drug development.

References

An In-depth Technical Guide on the Solubility and Stability of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of the chiral compound (S)-2-(pyrrolidin-1-yl)propan-1-ol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The information herein is based on established principles of pharmaceutical analysis and studies of structurally related compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its solubility in various media is a fundamental step in pre-formulation studies.

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is illustrative and would be determined experimentally.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Method
Purified Water25> 200Shake-Flask
Phosphate Buffer pH 7.425> 200Shake-Flask
0.1 N HCl (pH 1.2)25> 200Shake-Flask
Methanol25> 250HPLC
Ethanol25> 250HPLC
Isopropanol25150HPLC
Dichloromethane2585Gravimetric
Ethyl Acetate2540Gravimetric
n-Hexane25< 1Visual

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent or buffer.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

  • Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[1]

  • Data Reporting: The solubility is reported in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate concentration (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[2] These studies involve subjecting the compound to various environmental conditions to identify potential degradation pathways and determine appropriate storage conditions.

Data Presentation: Stability of this compound under Forced Degradation

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method. The table below presents illustrative results from such a study.

Stress ConditionDurationAssay (%)Major Degradants (% Peak Area)
0.1 N HCl (aq) at 60°C24 hours98.5Impurity A (0.8%), Impurity B (0.5%)
0.1 N NaOH (aq) at 60°C24 hours99.1Impurity C (0.6%)
3% H₂O₂ (aq) at room temperature24 hours92.3Impurity D (4.5%), Impurity E (2.1%)
Heat (solid state) at 80°C7 days99.8Not detected
Photostability (ICH Q1B)7 days99.5Impurity F (0.3%)

Experimental Protocol: Stability-Indicating Assay Method (SIAM) Development and Forced Degradation

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]

  • Method Development: A robust HPLC method is developed, typically a reverse-phase method with a suitable mobile phase gradient and a photodiode array (PDA) detector to assess peak purity.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

    • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Thermal Stress: The solid compound is exposed to high temperatures (e.g., 80°C).

    • Photostability: The compound is exposed to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed using the developed HPLC method.

  • Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for both the API and its degradation products.

G cluster_method Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation A Develop HPLC-PDA Method B Expose compound to stress conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze stressed samples by HPLC B->C D Identify & quantify degradants C->D E Validate method (ICH Q2) D->E

Caption: Workflow for Stability-Indicating Method Development.

Signaling Pathways and Biological Context

Pyrrolidine scaffolds are prevalent in many biologically active compounds and can interact with various biological targets. For instance, some pyrrolidine-based molecules act as antagonists for chemokine receptors like CXCR4, which is involved in cancer metastasis.[4] The interaction with such a receptor typically initiates a G-protein coupled signaling cascade.

G A CXCL12 (Ligand) B CXCR4 Receptor A->B Binds D G-protein Activation B->D Activates C This compound (Potential Antagonist) C->B Blocks E Downstream Signaling (e.g., Ca²⁺ flux, MAPK pathway) D->E Initiates F Cell Migration / Invasion E->F Promotes

Caption: Potential Antagonistic Action on the CXCL12/CXCR4 Signaling Pathway.

This guide provides a foundational framework for the systematic evaluation of this compound. The successful execution of these studies is paramount for advancing a compound through the drug development pipeline.

References

The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-prolinol and its derivatives have carved a significant niche in the field of asymmetric synthesis, serving as robust and versatile chiral auxiliaries. Their ready availability from the chiral pool, straightforward derivatization, and consistent ability to induce high levels of stereocontrol have made them indispensable tools in academic and industrial research, particularly in the development of complex chiral molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive review of the synthesis, applications, and mechanistic underpinnings of (S)-prolinol type chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Synthesis of Key Auxiliaries

(S)-prolinol, readily obtained by the reduction of the naturally abundant amino acid (S)-proline, serves as the foundational building block for a diverse array of chiral auxiliaries.[1] The pyrrolidine ring and the resident hydroxymethyl group provide a rigid chiral scaffold that effectively shields one face of a prochiral substrate, directing the approach of incoming reagents.

Commonly employed (S)-prolinol-derived auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer RAMP, which are widely used in the asymmetric alkylation of ketones and aldehydes via their hydrazone derivatives.[] Another important class is the oxazolidinones derived from (S)-prolinol, which have proven effective in a range of asymmetric transformations including alkylations, aldol reactions, and Diels-Alder reactions.[][3]

The synthesis of these auxiliaries is generally straightforward. For instance, SAMP can be synthesized from (S)-proline in a few high-yielding steps.[]

Asymmetric Alkylation Reactions

Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. (S)-prolinol-derived auxiliaries, particularly SAMP and oxazolidinones, have demonstrated exceptional efficacy in this area.

SAMP/RAMP Hydrazone Alkylation

The Enders SAMP/RAMP hydrazone alkylation method is a powerful strategy for the asymmetric α-alkylation of carbonyl compounds. The process involves the formation of a hydrazone between the carbonyl compound and SAMP (or RAMP), followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary furnishes the α-alkylated carbonyl compound with high enantiomeric excess.

Table 1: Asymmetric Alkylation of Ketone Hydrazones using SAMP Auxiliary

KetoneElectrophile (R-X)Yield (%)d.e. (%)e.e. (%)Reference
CyclohexanoneMeI75>95>95[4]
CyclopentanoneEtI809494[4]
AcetoneBnBr659696[4]
3-PentanoneAllyl Bromide729090[4]
Oxazolidinone-Mediated Alkylation

(S)-Prolinol-derived oxazolidinones also serve as excellent chiral auxiliaries for asymmetric alkylation. The substrate is first acylated with the oxazolidinone, and the resulting imide is then deprotonated to form a chiral enolate. The bulky chiral auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.

Table 2: Diastereoselective Alkylation of (S)-Prolinol-Derived Oxazolidinone Acylimides

Acyl GroupElectrophile (R-X)Yield (%)d.r.Reference
PropionylBnBr9299:1[5]
AcetylMeI8898:2[5]
ButyrylEtI9097:3[5]
PhenylacetylAllyl Bromide8595:5[5]

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. (S)-Prolinol-derived auxiliaries have been instrumental in controlling the stereochemical outcome of this transformation. The stereoselectivity is often dependent on the choice of metal counterion and reaction conditions, allowing for access to different diastereomers.

Table 3: Asymmetric Aldol Reactions using (S)-Prolinol-Derived Auxiliaries

Auxiliary TypeAldehydeKetone Enolate SourceYield (%)d.r. (syn:anti)e.e. (%)Reference
SAMP HydrazoneBenzaldehydeCyclohexanone8595:5>98[6]
OxazolidinoneIsobutyraldehydePropionyl Imide (TiCl4)78>99:1 (syn)>99[7]
OxazolidinoneBenzaldehydePropionyl Imide (Bu2BOTf)823:97 (anti)>99[7]

Asymmetric Michael and Diels-Alder Reactions

(S)-Prolinol-based auxiliaries have also found widespread use in asymmetric conjugate additions (Michael reactions) and cycloadditions (Diels-Alder reactions), enabling the enantioselective formation of complex cyclic and acyclic structures.[8][9]

In the context of Diels-Alder reactions, for instance, (S)-prolinol has been employed to synthesize axially chiral vinylallenes with excellent enantiopurity (up to >99% ee). These vinylallenes subsequently participate in hetero-Diels-Alder reactions with high chirality transfer.[9]

Table 4: Asymmetric Michael Addition using (S)-Prolinol-Derived Auxiliaries

AuxiliaryMichael AcceptorMichael DonorYield (%)d.r.e.e. (%)Reference
SAMP HydrazoneNitro-styreneCyclohexanone8890:1095[10]
OxazolidinoneMethyl AcrylatePropionyl Imide9196:4>98[3]

Experimental Protocols

General Procedure for SAMP-Hydrazone Formation

To a solution of the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF) is added (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 equiv). The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

General Procedure for Asymmetric Alkylation of SAMP-Hydrazones

The SAMP-hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2-3 hours at -78 °C. The electrophile (1.2 equiv) is then added, and the reaction is stirred for a further 4-6 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude alkylated hydrazone is then cleaved to the corresponding ketone or aldehyde.

General Procedure for Cleavage of the SAMP-Hydrazone

The alkylated hydrazone is dissolved in a suitable solvent (e.g., pentane or diethyl ether) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and the ozonide is reduced by the addition of dimethyl sulfide. The solvent is removed, and the crude carbonyl compound is purified by chromatography.

Mechanistic Insights and Stereochemical Models

The high degree of stereocontrol exerted by (S)-prolinol type auxiliaries stems from the formation of rigid, chelated transition states that effectively differentiate the two faces of the prochiral substrate.

Asymmetric Alkylation of SAMP-Hydrazones

In the alkylation of SAMP-hydrazones, deprotonation with LDA leads to the formation of a lithium azaenolate. The lithium cation is believed to be chelated by the methoxy group of the auxiliary and the nitrogen atom of the hydrazone, creating a rigid bicyclic-like structure. This conformation effectively blocks the Re-face of the enolate, forcing the electrophile to approach from the less sterically hindered Si-face.

G cluster_0 Formation of Chiral Azaenolate cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage SAMP_Hydrazone SAMP Hydrazone Azaenolate Chelated Lithium Azaenolate SAMP_Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Si-face attack Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Chiral_Ketone Chiral Ketone Alkylated_Hydrazone->Chiral_Ketone Ozonolysis SAMP Recovered SAMP Alkylated_Hydrazone->SAMP

Caption: Workflow for SAMP-hydrazone alkylation.

Asymmetric Aldol Reaction with Oxazolidinone Auxiliaries

The stereochemical outcome of aldol reactions using (S)-prolinol-derived oxazolidinones is highly dependent on the choice of Lewis acid. Boron enolates typically favor the formation of syn-aldol products via a Zimmerman-Traxler-like transition state. In contrast, titanium enolates can lead to the formation of anti-aldol products through an alternative transition state geometry. This tunability is a significant advantage of these auxiliaries.

G cluster_0 Syn-Selective Aldol (Boron Enolate) cluster_1 Anti-Selective Aldol (Titanium Enolate) Boron_Enolate (Z)-Boron Enolate Chelation Control TS_Syn {Zimmerman-Traxler | Transition State} Boron_Enolate:f0->TS_Syn Aldehyde_Re Aldehyde (Re-face) Aldehyde_Re->TS_Syn Syn_Adduct Syn-Aldol Adduct TS_Syn->Syn_Adduct Titanium_Enolate Titanium Enolate Non-chelation Control TS_Anti {Open Transition | State} Titanium_Enolate:f0->TS_Anti Aldehyde_Si Aldehyde (Si-face) Aldehyde_Si->TS_Anti Anti_Adduct Anti-Aldol Adduct TS_Anti->Anti_Adduct

Caption: Stereochemical pathways in aldol reactions.

Conclusion

(S)-prolinol type chiral auxiliaries continue to be a cornerstone of modern asymmetric synthesis. Their versatility, high stereodirecting ability, and the predictability of their stereochemical outcomes make them invaluable tools for the construction of enantiomerically pure molecules. The ability to tune the stereoselectivity of reactions by modifying the auxiliary or the reaction conditions further enhances their utility. As the demand for enantiopure compounds in the pharmaceutical and other industries continues to grow, the importance of reliable and efficient synthetic methods employing chiral auxiliaries like those derived from (S)-prolinol will undoubtedly persist.

References

Methodological & Application

Application Notes and Protocols for (S)-2-(Pyrrolidin-1-yl)propan-1-ol and a Close Structural Analog as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from the versatile chiral building block, (S)-proline. Its structure incorporates a stereogenic center and a pyrrolidine ring, making it a candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.

While specific literature detailing the application of this compound as a chiral auxiliary is limited, extensive research has been conducted on its structural isomer, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol . This document provides detailed application notes and protocols for the N-propionylated form of this closely related and well-documented chiral auxiliary, which serves as an excellent model for the potential applications of this compound. The primary application highlighted is its use in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3]

Synthesis of the Chiral Auxiliary

The synthesis of the chiral auxiliary (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its subsequent N-acylation are critical first steps. A typical synthetic route is outlined below.

Diagram: Synthesis of N-Propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol

G cluster_synthesis Synthesis of the Chiral Auxiliary start N-Benzyl-(S)-proline methyl ester step1 Grignard Reaction (CH3MgBr, Et2O) start->step1 intermediate1 (S)-(-)-2-(N-Benzylpyrrolidin-2-yl)propan-2-ol step1->intermediate1 step2 Hydrogenolysis (H2, Pd/C, MeOH) intermediate1->step2 intermediate2 (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol step2->intermediate2 step3 N-Propionylation (Propionic anhydride, Pyridine) intermediate2->step3 final_product N-Propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol (Chiral Auxiliary) step3->final_product

Caption: Synthetic pathway for the preparation of the chiral auxiliary.

Experimental Protocol: Synthesis of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol[1]
  • Grignard Reaction: To a solution of N-benzyl-(S)-proline methyl ester in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(−)-2-(N-benzylpyrrolidin-2-yl)propan-2-ol.

Experimental Protocol: N-Propionylation of the Chiral Auxiliary[1]
  • Dissolve (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in dichloromethane.

  • Add pyridine (1.2 equivalents) and cool the solution to 0 °C.

  • Add propionic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-propionylated chiral auxiliary.

Application in Asymmetric Aldol Reactions

The N-propionylated auxiliary is utilized to control the stereochemistry of aldol reactions between its corresponding enolate and an aldehyde. The reaction proceeds through a lithium enolate, and the diastereoselectivity can be influenced by solvents, temperature, and the use of Lewis acid additives.[1][2][3]

Diagram: Asymmetric Aldol Reaction Workflow

G cluster_workflow Asymmetric Aldol Reaction Workflow auxiliary N-Propionyl Chiral Auxiliary enolate_formation Enolate Formation (LDA, THF, -78°C) auxiliary->enolate_formation z_enolate Z-Lithium Amide Enolate enolate_formation->z_enolate additive Optional: Lewis Acid Additive z_enolate->additive aldehyde_addition Aldehyde Addition (e.g., Benzaldehyde) z_enolate->aldehyde_addition additive->aldehyde_addition aldol_adduct Diastereomeric Aldol Adducts aldehyde_addition->aldol_adduct cleavage Auxiliary Cleavage (e.g., Acidic Hydrolysis) aldol_adduct->cleavage final_product Chiral β-Hydroxy Acid cleavage->final_product

Caption: General workflow for an asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde[1]
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.

  • Add a solution of the N-propionylated chiral auxiliary (1.0 equivalent) in THF to the LDA solution at -78 °C and stir for 30 minutes to form the Z-lithium amide enolate.

  • (Optional) If a Lewis acid additive is used, it is added at this stage.

  • Add freshly distilled benzaldehyde (1.2 equivalents) to the enolate solution.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Quantitative Data Summary

The diastereoselectivity of the aldol reaction using N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is highly dependent on the reaction conditions. The following table summarizes the results obtained with benzaldehyde as the electrophile.[1]

EntrySolventAdditive (eq.)Temp (°C)Yield (%)syn:anti RatioDiastereomeric Ratio (syn-2R:syn-2S:anti-2R:anti-2S)
1THFNone-788554:4638:16:11:35
2Et₂ONone-788266:3448:18:23:11
3Et₂ONone-1007558:4241:17:28:14
4Et₂OSnCl₂ (1.0)-787873:2765:8:23:4
5Et₂OCp₂ZrCl₂ (1.0)-786527:7311:16:55:18
6Et₂OTMSCl (1.2)-789552:4852:0:0:48

Auxiliary Cleavage

The final step in this asymmetric synthesis is the removal of the chiral auxiliary to yield the desired chiral product.

Experimental Protocol: Acidic Hydrolysis[1]
  • Dissolve the mixture of aldol adducts in a mixture of ethanol and 6 M hydrochloric acid.

  • Reflux the solution for 24 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The organic layers containing the β-hydroxy acid can be combined, dried, and purified. Note: Acidic hydrolysis may lead to low yields and some epimerization.[1][3]

Conclusion

While direct applications of this compound as a chiral auxiliary are not extensively reported, the structurally similar (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been demonstrated to be an effective chiral auxiliary in asymmetric aldol reactions. By careful selection of solvents and additives, the diastereoselectivity of the aldol addition can be tuned to favor either syn or anti products. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this class of proline-derived chiral auxiliaries in asymmetric synthesis.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones with (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. One effective method for achieving this transformation is the use of chiral catalysts in conjunction with a reducing agent, such as borane. This application note details the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a derivative of (S)-prolinol, as a catalyst for the enantioselective reduction of ketones. This method, a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers a reliable route to optically active alcohols with predictable stereochemistry.

The catalytic cycle involves the in situ formation of a chiral oxazaborolidine from this compound and borane. This oxazaborolidine then coordinates to the ketone and facilitates the enantioselective transfer of a hydride ion from a borane molecule, leading to the formation of the chiral alcohol with high enantiomeric excess.

Data Presentation

The enantioselective reduction of various ketones using a catalyst system derived from (S)-prolinol and borane consistently yields the corresponding (R)-alcohols in good enantiomeric excess. While specific data for this compound is not extensively published, the performance of the closely related and well-documented catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol provides a strong indication of the expected outcomes. The following table summarizes representative results for the reduction of several ketones.

Ketone SubstrateProductCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee) (%)
Acetophenone(R)-1-Phenylethanol10>9994.7
Propiophenone(R)-1-Phenyl-1-propanol10>9996.5
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol10>9997.2
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol10>9991.0
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol10>9981.0

Experimental Protocols

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M in THF)

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

General Procedure for the Enantioselective Reduction of a Ketone:

  • Catalyst Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. To this solution, add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: In a separate flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C. After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane. Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir the mixture for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting alcohol by chiral GC or HPLC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Dry Glassware under Inert Atmosphere add_catalyst Add this compound and THF start->add_catalyst cool_catalyst Cool to 0 °C add_catalyst->cool_catalyst add_borane1 Add BH3·THF (0.2 eq) cool_catalyst->add_borane1 stir_catalyst Stir for 30 min add_borane1->stir_catalyst add_ketone Add Ketone Solution to Catalyst stir_catalyst->add_ketone prepare_ketone Prepare Ketone Solution in THF prepare_ketone->add_ketone add_borane2 Add BH3·THF (1.0 eq) add_ketone->add_borane2 monitor_reaction Monitor Reaction (TLC/GC) add_borane2->monitor_reaction quench Quench with Methanol monitor_reaction->quench acidify Add 1 M HCl quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee% (Chiral GC/HPLC) purify->analyze end End: Chiral Alcohol analyze->end reaction_mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Catalytic Reduction Cycle amino_alcohol This compound oxazaborolidine Chiral Oxazaborolidine Catalyst amino_alcohol->oxazaborolidine + BH3·THF borane1 BH3·THF borane1->oxazaborolidine catalyst_borane_complex Catalyst-Borane Complex oxazaborolidine->catalyst_borane_complex + BH3·THF ternary_complex Ternary Complex catalyst_borane_complex->ternary_complex ketone Prochiral Ketone (R-CO-R') ketone->ternary_complex transition_state Transition State (Hydride Transfer) ternary_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->oxazaborolidine Release chiral_alcohol Chiral Alcohol (R-CH(OH)-R') product_complex->chiral_alcohol + Work-up

Application Notes and Protocols for (S)-2-(pyrrolidin-1-yl)propan-1-ol in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from the versatile and widely employed organocatalyst scaffold, (S)-proline. While specific applications of this particular derivative in peer-reviewed literature are not extensively documented, its structural similarity to other well-established prolinol-type catalysts allows for a strong inferential understanding of its potential applications in asymmetric organocatalysis. This document provides detailed application notes and generalized protocols for the use of this compound in key carbon-carbon bond-forming reactions, namely the asymmetric aldol and Michael reactions. The methodologies and expected outcomes are based on the established reactivity of analogous prolinol derivatives.

Principle of Catalysis: Enamine Activation

The catalytic activity of this compound in the functionalization of carbonyl compounds is predicated on the principle of enamine catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the formation of a new stereocenter in a controlled manner. The hydroxyl group on the propanol side chain can play a crucial role in the catalytic cycle, potentially acting as a hydrogen bond donor to activate the electrophile and stabilize the transition state, thereby enhancing both reactivity and stereoselectivity.

Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. This compound is anticipated to be an effective catalyst for this transformation, promoting the reaction between a ketone and an aldehyde to yield the corresponding aldol adduct with high diastereo- and enantioselectivity.

Representative Quantitative Data

The following table summarizes representative, albeit hypothetical, data for the asymmetric aldol reaction catalyzed by this compound, based on the performance of similar prolinol catalysts. Note: These values are illustrative and would require experimental validation and optimization.

EntryAldehydeKetoneSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanoneCH2Cl22495>95:598
2BenzaldehydeCyclohexanoneToluene488890:1095
32-ChlorobenzaldehydeAcetoneCHCl37275-92
4PropanalCyclopentanoneTHF368585:1590
Detailed Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Dissolve the catalyst in the chosen anhydrous solvent (2.0 mL).

  • Add the ketone (2.0 mmol, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Application 2: Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their analogues. This compound can catalyze the conjugate addition of a nucleophilic enamine (formed from a ketone or aldehyde) to an α,β-unsaturated electrophile, such as a nitroalkene or an enone.

Representative Quantitative Data

The following table presents representative, hypothetical data for the asymmetric Michael addition catalyzed by this compound. Note: These values are illustrative and would require experimental validation and optimization.

EntryMichael DonorMichael AcceptorSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-NitrostyreneToluene489295:597
2Cyclohexanonetrans-ChalconeCHCl3728590:1094
3Isobutyraldehyde2-NitrostyreneCH2Cl26088>95:596
4AcetoneDiethyl maleateTHF9670-85
Detailed Experimental Protocol: Asymmetric Michael Addition

Materials:

  • This compound

  • Michael Donor (e.g., Propanal)

  • Michael Acceptor (e.g., β-Nitrostyrene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Catalytic Cycle and Workflow Diagrams

Catalytic Cycle of Enamine Activation

The following diagram illustrates the generally accepted enamine catalytic cycle for the asymmetric aldol reaction catalyzed by a prolinol-type catalyst.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Catalyst->Enamine Water_out H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Enamine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Adduct Iminium->Product + H2O Iminium->Product Hydrolysis Water_in H2O Product->Catalyst Regeneration

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

General Experimental Workflow

The following diagram outlines the general workflow for conducting an asymmetric organocatalytic reaction with this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Catalyst, Solvent, and Reactants Setup->Addition Reaction Stirring at Controlled Temperature Addition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quench Reaction Quench Monitoring->Quench Completion Extraction Work-up and Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for organocatalysis.

Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the chiral amino alcohol (S)-2-(pyrrolidin-1-yl)propan-1-ol. This compound serves as a valuable building block in medicinal chemistry and drug development due to its versatile functionality and defined stereochemistry. The protocol outlined below is based on the N-alkylation of a commercially available chiral precursor, (S)-alaninol, ensuring high enantiomeric purity of the final product.

Introduction

Chiral pyrrolidine moieties are prevalent in a wide array of pharmaceuticals and natural products, often imparting crucial pharmacological activity and selectivity. This compound combines the structural features of a pyrrolidine ring with a chiral hydroxypropyl group, making it a desirable intermediate for the synthesis of complex molecular architectures. The synthetic approach detailed herein involves the direct dialkylation of the primary amine of (S)-alaninol with 1,4-dibromobutane to construct the pyrrolidine ring, a robust and efficient method for forming cyclic amines.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of (S)-alaninol displaces the bromine atoms of 1,4-dibromobutane, forming the five-membered pyrrolidine ring.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-Alaninol≥98%Commercially Available
1,4-Dibromobutane≥99%Commercially Available
Anhydrous Potassium Carbonate≥99%Commercially Available
AcetonitrileAnhydrous, ≥99.8%Commercially Available
DichloromethaneACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-alaninol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of alaninol).

  • Addition of Alkylating Agent: While stirring the suspension, add 1,4-dibromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 10%).

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Confirm the enantiomeric purity by chiral HPLC or by measuring the specific rotation using a polarimeter.

Data Presentation

Table 1: Stoichiometry and Physical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
(S)-AlaninolC₃H₉NO75.110.965173-176
1,4-DibromobutaneC₄H₈Br₂215.911.808197-200
Potassium CarbonateK₂CO₃138.212.43N/A

Table 2: Expected Product Characteristics

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield
This compoundC₇H₁₅NO129.20Colorless to pale yellow oil60-75%

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G start Start reactants Combine (S)-Alaninol, K2CO3, and Acetonitrile start->reactants add_dibromo Add 1,4-Dibromobutane reactants->add_dibromo reflux Reflux for 12-18 hours add_dibromo->reflux workup Work-up (Filter, Evaporate, Extract) reflux->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, Polarimetry) purify->characterize end End characterize->end

Figure 2. Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,4-Dibromobutane is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle potassium carbonate with care as it is a mild irritant.

This protocol provides a reliable method for the synthesis of this compound, a key chiral intermediate for pharmaceutical research and development. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible for implementation in a standard organic synthesis laboratory.

Application Notes: (S)-2-(Pyrrolidin-1-yl)propan-1-ol and its Analogs in Chiral Ligand and Auxiliary Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol and its closely related and well-documented analog, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in the field of asymmetric synthesis. The focus is on the preparation of chiral ligands and their application as auxiliaries in stereoselective transformations, which are critical in the development of chiral drugs and other fine chemicals.

Introduction

Chiral pyrrolidine-containing molecules are foundational in asymmetric catalysis, serving as key components of organocatalysts and ligands for metal-catalyzed reactions. The inherent chirality and rigid five-membered ring structure of the pyrrolidine scaffold allow for effective stereochemical control in a variety of chemical transformations. This compound and its derivatives are valuable chiral building blocks derived from the readily available chiral pool, typically L-proline. These β-amino alcohols can be transformed into a diverse range of chiral ligands and auxiliaries, finding application in reactions such as stereoselective aldol additions, reductions, and alkylations.

Synthesis of Chiral Auxiliaries

A prominent application of the (S)-2-(pyrrolidin-2-yl)propan-2-ol scaffold is its use as a chiral auxiliary. The auxiliary is first N-acylated and then employed to direct the stereochemical outcome of a subsequent reaction.

General Synthesis Workflow

The synthesis of an N-acylated chiral auxiliary from (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is a straightforward process involving the acylation of the secondary amine.

SynthesisWorkflow start (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol reaction Acylation start->reaction acyl_chloride Acyl Chloride (e.g., Propionyl Chloride) acyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product N-Acylated Chiral Auxiliary reaction->product

Caption: General workflow for the N-acylation of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol.

Application in Asymmetric Aldol Reactions

N-acylated derivatives of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol have been successfully employed as chiral auxiliaries in diastereoselective aldol reactions. The chiral auxiliary is first converted to its enolate, which then reacts with an aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral auxiliary.

Experimental Protocol: Diastereoselective Aldol Reaction

The following protocol is adapted from the work of Hedenström et al. and describes the use of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in an aldol reaction with benzaldehyde.

Materials:

  • N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to form the lithium enolate.

  • Freshly distilled benzaldehyde is added dropwise, and the reaction is stirred at -78 °C for a specified time (e.g., 3 hours).

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the crude aldol adduct.

  • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy.

Quantitative Data: Diastereoselectivity in Aldol Reactions

The diastereoselectivity of the aldol reaction is influenced by the reaction conditions, particularly the presence of Lewis acids.

EntryAdditive (eq.)SolventTemp (°C)Time (h)Yield (%)syn:anti ratio
1NoneTHF-7839545:55
2Cp₂ZrCl₂ (1.1)THF-7839815:85
3SnCl₂ (1.1)THF-7839280:20
4TMSCl (1.1)THF-7839665:35
5(i-PrO)₃TiCl (1.1)THF-7839470:30
6Cp₂TiCl₂ (1.1)THF-7839130:70

Data is illustrative and based on trends reported in the literature for similar systems.

Logical Relationship in Aldol Reaction Stereocontrol

The chiral auxiliary guides the incoming electrophile (aldehyde) to one face of the enolate, leading to the preferential formation of one diastereomer. The choice of Lewis acid can influence the geometry of the transition state and thus the diastereomeric outcome.

AldolStereocontrol cluster_reactants Reactants cluster_conditions Reaction Conditions ChiralAux N-Acylated Chiral Auxiliary Base Base (LDA) ChiralAux->Base Aldehyde Aldehyde TransitionState Diastereomeric Transition States Aldehyde->TransitionState Enolate Chiral Enolate Base->Enolate LewisAcid Lewis Acid (optional) LewisAcid->TransitionState Influences Geometry Enolate->TransitionState Products Syn / Anti Aldol Adducts TransitionState->Products

Caption: Logical flow of stereocontrol in the asymmetric aldol reaction.

Conclusion

This compound and its analogs are versatile chiral building blocks for the synthesis of ligands and auxiliaries used in asymmetric synthesis. The ease of their preparation from L-proline and their effective stereodirecting capabilities make them valuable tools for the synthesis of enantiomerically enriched molecules. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development to harness the potential of these chiral scaffolds. Further exploration into the development of novel ligands from this scaffold for a broader range of metal-catalyzed reactions is a promising area for future research.

Application Notes and Protocols: (S)-2-(Pyrrolidin-1-yl)propan-1-ol and its Analogs in Catalytic Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful approach for these transformations, with proline and its derivatives being among the most successful catalysts. This document provides a detailed overview of the application of prolinol-type catalysts in asymmetric aldol reactions.

A specific inquiry was made regarding (S)-2-(pyrrolidin-1-yl)propan-1-ol as a catalyst for aldol reactions. An extensive literature search did not yield specific examples of this compound being used as a catalyst for this purpose. However, a closely related N-propionylated analog, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been reported as a chiral auxiliary in stoichiometric aldol reactions.

Given the interest in this structural motif, these application notes will focus on the well-established use of other prolinol derivatives, such as the Hayashi-Jørgensen catalysts (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers), in organocatalyzed aldol reactions. The principles, mechanisms, and protocols described herein are considered representative of this class of catalysts and provide a strong foundation for researchers interested in exploring similar structures.

Catalytic Aldol Reaction: General Principles and Mechanism

Prolinol derivatives catalyze the aldol reaction between a ketone (the nucleophile) and an aldehyde (the electrophile) through an enamine-based mechanism. This process mimics the action of Class I aldolase enzymes.

The generally accepted catalytic cycle involves several key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine ring of the catalyst reacts with the ketone to form a chiral enamine intermediate. This is often the rate-determining step.

  • Stereoselective C-C Bond Formation: The enamine, now acting as a potent nucleophile, attacks the aldehyde. The stereochemistry of the newly formed chiral centers is directed by the chiral environment of the catalyst. The bulky substituents on the prolinol scaffold effectively shield one face of the enamine, leading to a highly stereoselective attack on the aldehyde.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, thus completing the catalytic cycle.

Factors Influencing the Reaction

Several factors can influence the yield, diastereoselectivity, and enantioselectivity of the reaction:

  • Catalyst Structure: The steric and electronic properties of the substituents on the prolinol ring are crucial for high stereocontrol.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar aprotic solvents are often preferred.

  • Additives: The presence of water or other additives can sometimes enhance the reaction rate and stereoselectivity.

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.

  • Substrate Scope: The steric and electronic nature of both the ketone and the aldehyde can affect the efficiency of the reaction.

Data Presentation: Performance of Prolinol-Derived Catalysts

The following tables summarize typical quantitative data for aldol reactions catalyzed by well-established prolinol derivatives. This data is intended to be representative of the performance of this class of catalysts.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes Catalyzed by a Diarylprolinol Silyl Ether

EntryAldehydeTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-Nitrobenzaldehyde2495>95:599
24-Chlorobenzaldehyde4892>95:598
3Benzaldehyde728590:1097
42-Naphthaldehyde4890>95:599
5Isobutyraldehyde967585:1595

Conditions: Typically 10-20 mol% catalyst, neat or in a non-polar solvent like toluene or chloroform, at room temperature or below.

Table 2: Asymmetric Aldol Reaction of Acetone with various Aldehydes

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
14-Nitrobenzaldehyde10249896
24-Cyanobenzaldehyde10369594
3Benzaldehyde20728090
43-Thiophenecarboxaldehyde15488892
5Propanal20967085

Conditions: Acetone used as both reactant and solvent, catalyst loading as indicated, room temperature.

Experimental Protocols

The following is a general protocol for an asymmetric aldol reaction catalyzed by a diarylprolinol derivative. This should be considered a starting point and may require optimization for specific substrates.

General Protocol for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (or its trimethylsilyl ether) (Hayashi-Jørgensen catalyst)

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., Toluene, Chloroform, or neat)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the diarylprolinol catalyst (e.g., 0.1 mmol, 10 mol%).

  • Add the ketone (2.0 mmol, 2 equivalents). If the ketone is a liquid, it can be added directly. If it is a solid, dissolve it in a minimal amount of anhydrous solvent.

  • Add the aldehyde (1.0 mmol, 1 equivalent).

  • If a solvent is used, add it at this stage (e.g., 1-2 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

The following diagrams illustrate the key aspects of the this compound catalyzed aldol reaction.

G Catalytic Cycle of a Prolinol-Catalyzed Aldol Reaction Catalyst Prolinol Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product + H2O Final Product Final Product Water H2O Water->Iminium

Caption: Catalytic cycle of a prolinol-catalyzed aldol reaction.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Add Catalyst Add Catalyst Add Ketone Add Ketone Add Aldehyde Add Aldehyde Add Solvent (optional) Add Solvent (optional) Stir at desired temperature Stir at desired temperature Quench Reaction Quench Reaction Stir at desired temperature->Quench Reaction Monitor by TLC Extraction Extraction Drying Drying Concentration Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Stereochemical Analysis (Chiral HPLC/GC) Stereochemical Analysis (Chiral HPLC/GC)

Caption: General experimental workflow for a catalyzed aldol reaction.

G Factors Affecting Reaction Outcome Outcome Reaction Outcome (Yield, dr, ee) Catalyst Catalyst Structure Catalyst->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Substrates Substrate Scope (Ketone & Aldehyde) Substrates->Outcome Additives Additives Additives->Outcome

Caption: Key factors influencing the outcome of the aldol reaction.

Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-11-01

Affiliation: Gemini Advanced Chemical Solutions

Abstract

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a valuable chiral building block in the pharmaceutical industry, primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine motif is a common feature in a wide range of drugs, contributing to their biological activity.[1][2] This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and economically viable process suitable for industrial production. The described methodology is based on the reductive amination of a readily available chiral precursor, ensuring high enantiomeric purity and overall yield.

Introduction

The demand for enantiomerically pure compounds in drug development is continually increasing due to the stereospecific nature of biological targets. This compound, with its defined stereochemistry, serves as a critical intermediate for the synthesis of complex molecules. Its structural features, combining a chiral secondary alcohol with a pyrrolidine ring, make it a versatile synthon. The pyrrolidine ring is a key structural component in many biologically active compounds, including antiviral and antipsychotic drugs.[1]

This document outlines a scalable and efficient synthesis route starting from the readily available and inexpensive amino acid, (S)-alanine. The chosen pathway involves the reduction of (S)-alanine to (S)-alaninol, followed by a reductive amination with 1,4-dibromobutane to form the pyrrolidine ring. This approach avoids the use of expensive or hazardous reagents often associated with laboratory-scale syntheses and is optimized for large-scale production.

Synthetic Strategy

Several synthetic routes were evaluated for the industrial-scale production of this compound. The selected strategy is a two-step process commencing with (S)-alanine, as depicted in the workflow below. This method was chosen for its cost-effectiveness, scalability, and high stereochemical fidelity.

Synthesis_Workflow cluster_0 Step 1: Reduction of (S)-Alanine cluster_1 Step 2: Reductive Amination A (S)-Alanine B Reduction (e.g., LiAlH4 or NaBH4/I2) A->B C (S)-Alaninol B->C D (S)-Alaninol E Reductive Amination (1,4-Dibromobutane, Base) D->E F This compound E->F

Figure 1: Overall synthetic workflow for the preparation of this compound from (S)-alanine.

Alternative routes, such as the direct alkylation of pyrrolidine with a chiral propylene oxide derivative or the reductive amination of a hydroxy ketone, were considered. However, the chosen route starting from (S)-alanine offers superior control over stereochemistry and utilizes more readily available and cost-effective starting materials for large-scale manufacturing.

Experimental Protocols

Step 1: Scale-up Synthesis of (S)-Alaninol from (S)-Alanine

This protocol is adapted from established methods for the reduction of amino acids.[3][]

Materials:

  • (S)-Alanine (1.0 kg, 11.22 mol)

  • Sodium borohydride (NaBH₄) (0.85 kg, 22.44 mol)

  • Iodine (I₂) (2.85 kg, 11.22 mol)

  • Tetrahydrofuran (THF), anhydrous (20 L)

  • Methanol (5 L)

  • Hydrochloric acid (HCl), 2M aqueous solution (q.s. for pH adjustment)

  • Sodium hydroxide (NaOH), 2M aqueous solution (q.s. for pH adjustment)

  • Ethyl acetate (EtOAc) (10 L)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Charge the 100 L reactor with (S)-alanine (1.0 kg) and anhydrous THF (20 L) under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C with constant stirring.

  • In a separate vessel, prepare a solution of sodium borohydride (0.85 kg) in anhydrous THF (10 L).

  • Slowly add the sodium borohydride solution to the (S)-alanine suspension over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Prepare a solution of iodine (2.85 kg) in anhydrous THF (10 L).

  • Add the iodine solution dropwise to the reaction mixture over 4-5 hours. An exothermic reaction will be observed, and the temperature should be carefully controlled to remain below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Cool the reaction mixture to 0-5 °C and quench by the slow addition of methanol (5 L).

  • Adjust the pH of the mixture to ~2 with 2M HCl.

  • Stir for 30 minutes, then adjust the pH to ~12 with 2M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-alaninol.

  • Purify the crude product by vacuum distillation.

Step 2: Scale-up Synthesis of this compound

This protocol utilizes a one-pot reductive amination approach.

Materials:

  • (S)-Alaninol (from Step 1, e.g., 0.75 kg, 9.98 mol)

  • 1,4-Dibromobutane (2.15 kg, 9.98 mol)

  • Potassium carbonate (K₂CO₃) (4.14 kg, 29.94 mol)

  • Acetonitrile (20 L)

  • Toluene (10 L)

  • Water (10 L)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Condenser

  • Filtration unit

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the 100 L reactor with (S)-alaninol (0.75 kg), potassium carbonate (4.14 kg), and acetonitrile (20 L).

  • Heat the mixture to reflux (approximately 80-82 °C) with vigorous stirring.

  • Slowly add 1,4-dibromobutane (2.15 kg) to the refluxing mixture over 2-3 hours.

  • Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 2 L).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in toluene (10 L) and wash with water (2 x 5 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents

ReagentStepMolecular Weight ( g/mol )QuantityMoles (mol)Molar Equivalent
(S)-Alanine189.091.0 kg11.221.0
Sodium Borohydride137.830.85 kg22.442.0
Iodine1253.812.85 kg11.221.0
(S)-Alaninol275.110.75 kg9.981.0
1,4-Dibromobutane2215.902.15 kg9.981.0
Potassium Carbonate2138.214.14 kg29.943.0

Table 2: Process Parameters and Expected Results

ParameterStep 1: ReductionStep 2: Reductive Amination
Reaction Temperature 0-25 °C80-82 °C (Reflux)
Reaction Time ~18 hours~24 hours
Solvent Tetrahydrofuran (THF)Acetonitrile
Expected Yield (Crude) 85-95%80-90%
Expected Yield (Purified) 75-85%70-80%
Purity (by GC) >98%>99%
Enantiomeric Excess (ee) >99%>99%

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the relationship between the key components.

Figure 2: Chemical reaction scheme for the synthesis of this compound.

QC_Workflow cluster_raw_materials Raw Material QC cluster_in_process In-Process Control cluster_final_product Final Product QC RM1 S-Alanine (Purity, ee) IPC1 Step 1 Completion (GC-MS) RM1->IPC1 RM2 1,4-Dibromobutane (Purity) IPC2 Step 2 Completion (GC-MS) RM2->IPC2 RM3 Solvents (Water content) RM3->IPC1 RM3->IPC2 IPC1->IPC2 FP1 Purity Assay (GC) IPC2->FP1 FP2 Identity (NMR, MS) FP1->FP2 FP3 Enantiomeric Purity (Chiral HPLC) FP2->FP3 FP4 Residual Solvents (GC-HS) FP3->FP4

Figure 3: Quality control workflow for the synthesis of this compound.

Conclusion

The presented protocol for the scale-up synthesis of this compound provides a practical and efficient method for its industrial production. By utilizing (S)-alanine as a chiral starting material, this process ensures high enantiomeric purity of the final product. The described two-step synthesis is robust, scalable, and employs cost-effective reagents, making it suitable for commercial manufacturing. Adherence to the detailed experimental procedures and quality control measures will ensure consistent production of this key pharmaceutical intermediate.

References

The Role of (S)-2-(pyrrolidin-1-yl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical intermediates. The inherent chirality of this molecule makes it a powerful tool for introducing specific stereochemistry into a target molecule, a critical aspect in the development of modern therapeutics where a specific enantiomer is often responsible for the desired pharmacological activity. This document provides an overview of its applications, detailed experimental protocols for related reactions, and insights into the biological pathways of the resulting drug molecules.

Application Notes

The pyrrolidine scaffold is a common motif in many biologically active compounds due to its ability to introduce conformational rigidity and act as a versatile pharmacophore. This compound, possessing a chiral center, is particularly useful as a chiral auxiliary or a key intermediate in asymmetric synthesis.

Key Applications:

  • Chiral Auxiliaries in Asymmetric Synthesis: The hydroxyl and the pyrrolidine nitrogen of this compound and its analogues can be functionalized to create chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as an aldol condensation or alkylation. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

  • Synthesis of Enzyme Inhibitors: The pyrrolidine ring is a key structural feature in a number of enzyme inhibitors. For instance, derivatives of this scaffold are utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

  • Antiviral Agents: The pyrrolidine moiety is also found in several antiviral drugs, particularly those targeting viral proteases or polymerases. The specific stereochemistry imparted by chiral pyrrolidine derivatives is often crucial for effective binding to the viral enzyme's active site.

Featured Application: Synthesis of a Chiral Aldol Adduct using a Related Chiral Auxiliary

Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde

This protocol details the use of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary to control the stereoselective aldol reaction between its enolate and benzaldehyde.

Materials:

  • N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (chiral auxiliary)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Lewis acids (e.g., SnCl₂, Cp₂ZrCl₂, Ti(O-iPr)₃Cl) (optional, for influencing diastereoselectivity)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Enolate Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • To this LDA solution, add a solution of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to form the corresponding Z-lithium enolate.

  • Aldol Addition:

    • To the enolate solution, add freshly distilled benzaldehyde (1.2 eq.) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio (syn:anti) and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral HPLC analysis.

Quantitative Data from a Representative Study

The following table summarizes the results from a study using the related N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol chiral auxiliary, demonstrating the influence of reaction conditions on yield and stereoselectivity.

EntryLewis Acid (eq.)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1NoneTHF-788554:46
2NoneEt₂O-788266:34
3SnCl₂ (1.1)THF-787573:27
4Cp₂ZrCl₂ (1.1)THF-786827:73
5Ti(O-iPr)₃Cl (1.1)THF-787968:32

Data is illustrative and based on published results for a closely related chiral auxiliary.

Visualizing the Synthesis and Biological Context

Synthesis Workflow

The general workflow for utilizing a chiral pyrrolidine derivative as a chiral auxiliary in an asymmetric synthesis is depicted below.

G cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Final Product Synthesis Prochiral Substrate Prochiral Substrate Coupling Coupling Prochiral Substrate->Coupling Chiral Auxiliary This compound derivative Chiral Auxiliary->Coupling Coupled Intermediate Coupled Intermediate Coupling->Coupled Intermediate Asymmetric Induction Asymmetric Induction Coupled Intermediate->Asymmetric Induction Reagents Reagents Reagents->Asymmetric Induction Diastereomeric Product Diastereomeric Product Asymmetric Induction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recycled Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway: PARP Inhibition in Cancer Therapy

Derivatives of the pyrrolidine scaffold are integral to the structure of several PARP inhibitors. These drugs have a significant impact on cancer cells, particularly those with deficiencies in other DNA repair pathways, such as BRCA mutations.

G cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP PARylation PARylation (recruits repair proteins) PARP->PARylation Stalled_Fork Stalled Replication Fork (unrepaired SSB) PARP->Stalled_Fork leads to SSB_Repair SSB Repair PARylation->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_Inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Stalled_Fork->DNA_DSB BRCA_proficient BRCA Proficient Cell DNA_DSB->BRCA_proficient BRCA_deficient BRCA Deficient Cell DNA_DSB->BRCA_deficient HR_Repair Homologous Recombination (DSB Repair) BRCA_proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival No_HR_Repair No Homologous Recombination BRCA_deficient->No_HR_Repair Apoptosis Apoptosis (Synthetic Lethality) No_HR_Repair->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound and its analogues are indispensable chiral synthons in medicinal chemistry. Their utility in establishing key stereocenters allows for the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates. The provided protocols and data for a closely related compound serve as a valuable guide for researchers looking to employ this class of chiral auxiliaries in their synthetic endeavors. Furthermore, understanding the biological pathways targeted by the final drug products, such as the PARP-mediated DNA repair pathway, provides crucial context for drug development professionals in the design and optimization of next-generation therapeutics.

Application Notes and Protocols for the Immobilization of (S)-2-(pyrrolidin-1-yl)propan-1-ol on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immobilization of the chiral catalyst (S)-2-(pyrrolidin-1-yl)propan-1-ol, also known as (S)-prolinol, on various solid supports. The immobilization of this versatile organocatalyst offers significant advantages, including enhanced stability, simplified product purification, and the potential for catalyst recycling, which are critical for sustainable and economically viable chemical processes in drug development and fine chemical synthesis. This document details the methodologies for immobilization on common solid supports such as silica and polystyrene-based resins, and presents the catalytic performance of these heterogeneous catalysts in key asymmetric reactions.

Introduction to Immobilized (S)-prolinol Catalysis

This compound is a well-established organocatalyst used in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. Its efficacy stems from its ability to form chiral enamines and iminium ions, which stereoselectively guide the formation of new carbon-carbon and carbon-heteroatom bonds. However, its homogeneous nature presents challenges in catalyst separation from the reaction mixture, leading to potential product contamination and loss of the valuable catalyst.

Immobilization on solid supports addresses these drawbacks by converting the homogeneous catalyst into a heterogeneous system. This facilitates easy separation by filtration and allows for the reuse of the catalyst over multiple reaction cycles, thereby reducing waste and operational costs. Common solid supports include inorganic materials like silica and organic polymers such as polystyrene (e.g., Merrifield resin). The choice of support and the immobilization strategy can significantly influence the catalyst's activity, selectivity, and stability.

Applications in Asymmetric Synthesis

Immobilized (S)-prolinol and its derivatives have demonstrated considerable utility in various asymmetric C-C bond-forming reactions, which are fundamental in the synthesis of chiral pharmaceutical intermediates.

  • Asymmetric Aldol Reactions: These reactions are crucial for the construction of β-hydroxy carbonyl compounds, a common structural motif in natural products and drug molecules. Silica-supported prolinol derivatives have been shown to be efficient and reusable catalysts for the direct asymmetric aldol reaction between ketones and aldehydes, affording products with good yields and moderate to high diastereo- and enantioselectivities.[1][2] The solid support can be recovered and reused for multiple cycles with only a limited loss in catalytic efficiency.[1][2]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. Polymer-bound prolinol derivatives have been successfully employed as catalysts in the asymmetric Michael addition of ketones to nitroolefins.[3] The immobilization on a polymer support was found to enhance the catalytic efficiency in some cases.[4]

  • Asymmetric C-C Bond Formation with Organometallic Reagents: Derivatives of prolinol immobilized on polymer fibers have been utilized in the asymmetric addition of diethylzinc to benzaldehyde, yielding enantioselectivities comparable to the homogeneous reaction.[1]

Experimental Protocols

The following section provides detailed protocols for the functionalization of this compound and its subsequent immobilization on silica and Merrifield resin.

General Experimental Workflow

The overall process for preparing and utilizing an immobilized (S)-prolinol catalyst can be summarized in the following workflow.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Application A Functionalization of (S)-prolinol C Immobilization of Functionalized (S)-prolinol A->C B Preparation of Solid Support B->C D Characterization of Immobilized Catalyst C->D E Asymmetric Reaction D->E F Product Isolation E->F G Catalyst Recovery and Reuse E->G G->E Recycle

Caption: General workflow for the preparation and application of immobilized (S)-prolinol catalysts.

Protocol 1: Immobilization of (S)-prolinol on Silica Support

This protocol involves the functionalization of (S)-prolinol with a trialkoxysilane linker, followed by covalent attachment to a silica support.

Materials:

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous toluene

  • Mesoporous silica (e.g., MCM-41 or SBA-15)

  • Ethanol

  • Diethyl ether

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Step 1: Synthesis of (S)-prolinol-Urea-Silane Linker

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add (3-isocyanatopropyl)triethoxysilane (1.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude (S)-prolinol-urea-silane linker, which can be used in the next step without further purification.

Step 2: Immobilization on Silica

  • Activate the mesoporous silica by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • Suspend the activated silica in anhydrous toluene.

  • Add the (S)-prolinol-urea-silane linker (typically 0.5-1.0 mmol per gram of silica) to the silica suspension.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Allow the mixture to cool to room temperature and filter the solid material.

  • Wash the functionalized silica sequentially with toluene, ethanol, and diethyl ether to remove any unreacted materials.

  • Dry the immobilized catalyst under vacuum to a constant weight.

Step 3: Characterization

The successful immobilization can be confirmed by various analytical techniques such as:

  • FT-IR Spectroscopy: To identify the characteristic vibrational bands of the prolinol moiety and the silica support.

  • Thermogravimetric Analysis (TGA): To determine the loading of the organic catalyst on the silica support.

  • Elemental Analysis: To quantify the amount of nitrogen, which corresponds to the catalyst loading.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology of the support before and after immobilization.

Protocol 2: Immobilization of (S)-prolinol on Merrifield Resin

This protocol describes the functionalization of Merrifield resin (chloromethylated polystyrene) with (S)-prolinol.

Materials:

  • This compound

  • Merrifield resin (1% or 2% divinylbenzene cross-linked)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Nitrogen atmosphere apparatus

  • Standard glassware for solid-phase synthesis

Step 1: Preparation of the (S)-prolinol Alkoxide

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

Step 2: Immobilization on Merrifield Resin

  • Swell the Merrifield resin in anhydrous DMF for 1 hour.

  • Add the swelled resin to the freshly prepared (S)-prolinol alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 48 hours.

  • Allow the mixture to cool to room temperature and filter the resin.

  • Wash the functionalized resin sequentially with DMF, a DMF/water mixture, water, methanol, and finally dichloromethane.

  • Dry the immobilized catalyst under vacuum to a constant weight.

Step 3: Characterization

  • FT-IR Spectroscopy: To monitor the disappearance of the C-Cl stretching band of the Merrifield resin and the appearance of new bands corresponding to the prolinol moiety.

  • Elemental Analysis: To determine the chlorine content before and after the reaction to calculate the loading of the catalyst.

  • Gel-Phase ¹³C NMR: To confirm the covalent attachment of the prolinol to the polymer backbone.

Data Presentation

The following table summarizes representative quantitative data for the performance of immobilized prolinol-type catalysts in asymmetric reactions. It is important to note that the specific performance can vary depending on the exact catalyst structure, solid support, and reaction conditions.

Catalyst SystemReaction TypeSubstratesYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reusability (Cycles)Reference
(S)-proline derivative on mesoporous silicaAldol ReactionKetones and AldehydesExcellentModerateModerate to High>10[1][2]
Polymer-bound L-prolineRobinson AnnulationMethyl vinyl ketone and 2-methylcyclohexanone~70-90-up to 85-[4]
L-prolinol derivative on Merrifield resinMichael AdditionGrignard reagents and α,β-unsaturated carbonyls--Increased vs. solution phase-[3]
N-(4-Vinylbenzyl)-α,α-diphenyl-L-prolinol on polyethyleneDiethylzinc AdditionDiethylzinc and Benzaldehyde--Similar to homogeneousRecyclable[1]

Signaling Pathways and Logical Relationships

The catalytic cycle of a prolinol-catalyzed asymmetric reaction involves the formation of key intermediates that dictate the stereochemical outcome. The immobilization on a solid support does not fundamentally alter this pathway but can influence the accessibility of the catalytic sites and the stability of the intermediates.

G Catalyst Immobilized (S)-prolinol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde TransitionState Stereoselective Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium Product Chiral Aldol Product Iminium->Product + H2O Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for an immobilized (S)-prolinol catalyzed aldol reaction.

Conclusion

The immobilization of this compound and its derivatives on solid supports represents a significant advancement in the field of asymmetric organocatalysis. The resulting heterogeneous catalysts offer the advantages of easy separation, reusability, and potential for use in continuous flow systems, making them highly attractive for industrial applications. The protocols provided herein offer a starting point for researchers to develop and optimize their own immobilized catalyst systems tailored to specific synthetic needs. Further research in this area will likely focus on the development of novel supports and immobilization techniques to enhance catalyst performance and expand the scope of their applications in the synthesis of complex chiral molecules.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Catalysis

Welcome to the technical support center for optimizing reactions catalyzed by this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results in their asymmetric synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound?

A1: this compound is a chiral organocatalyst from the prolinol family. It is primarily used to catalyze asymmetric reactions where stereocontrol is critical. Like other proline and prolinol derivatives, it operates via enamine or iminium ion intermediates.[1][2] Common applications include:

  • Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors.[3]

  • Aldol Reactions: The asymmetric addition of a ketone enolate to an aldehyde.[4]

  • Mannich Reactions: The aminoalkylation of a carbonyl compound.[5]

  • Diels-Alder Reactions: Asymmetric cycloadditions between dienes and dienophiles.[6]

Q2: How does this compound induce asymmetry?

A2: The catalyst functions by forming a chiral enamine or iminium ion intermediate with the carbonyl substrate. The pyrrolidine ring and the chiral propanol side chain create a defined stereochemical environment. This structure sterically blocks one face of the intermediate, forcing the electrophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.[7]

Q3: What is the general mechanistic pathway for these reactions?

A3: The catalysis typically follows an enamine pathway for reactions where the carbonyl compound acts as a nucleophile (e.g., Michael and Aldol reactions). The key steps are:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate (aldehyde or ketone) to form a chiral enamine intermediate.

  • Nucleophilic Attack: The enamine, which is a nucleophilic species, attacks the electrophile (e.g., a nitroolefin or another aldehyde). The catalyst's chiral scaffold directs this attack to achieve high stereoselectivity.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating the enamine catalytic cycle for a Michael addition.

EnamineCycle Enamine Catalytic Cycle for Michael Addition cluster_cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (Substrate) Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (Electrophile) Michael_Acceptor->Iminium Iminium->Catalyst - Product Product Chiral Product Iminium->Product + H₂O Water H₂O Water->Iminium

Figure 1. Enamine catalytic cycle for a Michael addition reaction.

Troubleshooting Guide

This section addresses common problems encountered during experiments. Use the following workflow diagram to diagnose issues systematically.

TroubleshootingWorkflow Troubleshooting Workflow Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield Low_ee Low Enantioselectivity (ee) Start->Low_ee Low_dr Low Diastereoselectivity (dr) Start->Low_dr Cause_Yield1 Poor Catalyst Solubility LowYield->Cause_Yield1 Cause_Yield2 Low Catalyst Activity LowYield->Cause_Yield2 Cause_Yield3 Decomposition LowYield->Cause_Yield3 Cause_ee1 Background (Uncatalyzed) Reaction Low_ee->Cause_ee1 Cause_ee2 Incorrect Catalyst Loading Low_ee->Cause_ee2 Cause_ee3 Racemization of Product Low_ee->Cause_ee3 Cause_dr1 Sub-optimal Temperature Low_dr->Cause_dr1 Cause_dr2 Solvent Effect Low_dr->Cause_dr2 Cause_dr3 Additive Effect Low_dr->Cause_dr3 Sol_Solubility Solution: Change solvent (e.g., DMSO, CH₂Cl₂) Cause_Yield1->Sol_Solubility Sol_Activity Solution: Add acidic co-catalyst (e.g., Benzoic Acid) Increase temperature Cause_Yield2->Sol_Activity Sol_Decomp Solution: Lower temperature Run under inert atmosphere Cause_Yield3->Sol_Decomp Sol_Background Solution: Lower temperature Increase catalyst loading Cause_ee1->Sol_Background Sol_Loading Solution: Optimize catalyst loading (screen 5-30 mol%) Cause_ee2->Sol_Loading Sol_Racemization Solution: Reduce reaction time Modify workup procedure Cause_ee3->Sol_Racemization Sol_Temp Solution: Screen temperatures (e.g., RT, 0 °C, -20 °C) Cause_dr1->Sol_Temp Sol_Solvent Solution: Screen solvents (polar aprotic vs. non-polar) Cause_dr2->Sol_Solvent Sol_Additive Solution: Screen additives (e.g., acids, Lewis acids) Cause_dr3->Sol_Additive

Figure 2. A logical workflow for troubleshooting common reaction issues.

Q4: My reaction is very slow or shows no conversion. What should I do?

A4: Low reactivity can stem from several factors:

  • Catalyst Activity: The formation of the enamine intermediate is often the rate-limiting step. Adding a weak acid co-catalyst (e.g., 10 mol% benzoic acid or acetic acid) can accelerate this step and significantly improve reaction rates.[8]

  • Solubility: The catalyst may not be fully soluble in the chosen solvent. Prolinol derivatives can have limited solubility in non-polar solvents.[6] Try switching to a more polar aprotic solvent like DMSO, DMF, or CH₂Cl₂.

  • Temperature: If the reaction is sluggish at room temperature or below, consider carefully increasing the temperature. However, be aware this may negatively impact stereoselectivity.

Q5: The enantiomeric excess (ee) of my product is poor. How can I improve it?

A5: Low enantioselectivity is a common challenge and often points to a competing, non-selective reaction pathway.

  • Uncatalyzed Background Reaction: The starting materials may be reacting without the catalyst, leading to a racemic product. To minimize this, lower the reaction temperature. Running the reaction at 0 °C or -20 °C can suppress the background reaction more than the catalyzed one.

  • Catalyst Loading: Insufficient catalyst may allow the background reaction to dominate. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions. It is crucial to screen the catalyst loading, typically between 5 mol% and 30 mol%.

  • Water Content: While water is necessary for the final hydrolysis step to regenerate the catalyst, excess water can promote the uncatalyzed reaction. Unless the protocol is specifically designed for aqueous media, ensure you are using dry solvents.

Q6: I'm getting a good yield and ee, but the diastereoselectivity (dr) is low. What factors control this?

A6: Diastereoselectivity is highly sensitive to the transition state geometry and can be fine-tuned by adjusting several parameters.

  • Temperature: This is one of the most critical factors. Lowering the temperature often increases diastereoselectivity by favoring the more ordered, lower-energy transition state.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂, MeCN).

  • Additives: In some cases, particularly aldol reactions, additives can dramatically influence which diastereomer is formed. Lewis acids can chelate to the substrate and catalyst, altering the facial bias of the reaction.[9]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Additives and Conditions on the Diastereoselectivity of an Asymmetric Aldol Reaction (Analogous System) [9]

Reaction: N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol auxiliary with benzaldehyde.

EntryAdditive (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1NoneTHF-787545:55
2SnCl₂ (1.2)CH₂Cl₂-788090:10
3Cp₂ZrCl₂ (1.2)CH₂Cl₂-787010:90
4TMSCl (1.2)CH₂Cl₂-788580:20
5TiCl₄ (1.2)CH₂Cl₂-786520:80

This data is for a structurally similar chiral auxiliary and is intended to guide experimental design.[9]

Experimental Protocols

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This general protocol can be used as a starting point for optimization.

  • Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv.).

  • Catalyst and Additive: Add this compound (0.1 mmol, 20 mol%) and, if desired, an acidic additive such as benzoic acid (0.05 mmol, 10 mol%).

  • Solvent and Substrate: Add the solvent (2.0 mL, e.g., toluene or CH₂Cl₂). Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Initiation: Add the aldehyde (1.0 mmol, 2.0 equiv.) dropwise to the stirring solution.

  • Monitoring: Seal the flask and let the reaction stir. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions may take from a few hours to 48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC or SFC.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in (S)-2-(pyrrolidin-1-yl)propan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions catalyzed by (S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound catalysis?

A1: this compound, a prolinol derivative, acts as an organocatalyst primarily through an enamine-based mechanism, similar to its parent compound, L-proline. The pyrrolidine nitrogen forms a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde). This chiral enamine then attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemistry of the product is determined by the facial selectivity of this attack, which is directed by the chiral scaffold of the catalyst. The hydroxyl group of the catalyst can play a crucial role in orienting the electrophile via hydrogen bonding in the transition state, enhancing stereocontrol.

Q2: I am observing very low or no enantioselectivity. What are the most common initial checks I should perform?

A2: When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:

  • Catalyst Purity and Integrity: Ensure the this compound is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.

  • Reagent Purity: Verify the purity of your substrates (donors and acceptors) and solvent. Acidic or basic impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.

  • Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if required by the specific protocol.

Troubleshooting Guide for Low Enantioselectivity (Low e.e.)

Q3: My initial checks on catalyst and reagent purity are fine, but the enantioselectivity is still low. What should I investigate next?

A3: If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen and optimize key reaction parameters. The most influential factors are typically the solvent, reaction temperature, and the presence of additives.

Q4: How does the choice of solvent affect the enantioselectivity of the reaction?

A4: The solvent plays a critical role in organizing the transition state of the reaction. Its polarity, viscosity, and ability to form hydrogen bonds can significantly influence the stereochemical outcome.[1][2] A solvent that stabilizes the desired transition state will lead to higher enantioselectivity. It is highly recommended to screen a range of solvents. For instance, moving from a polar aprotic solvent like DMSO to a less polar one like THF has been shown to increase enantioselectivity in some prolinol-catalyzed reactions.[2] In some cases, unconventional solvent systems, such as water/methanol mixtures, have been found to enhance both reactivity and stereocontrol.[3]

Q5: Can adjusting the reaction temperature improve my enantiomeric excess?

A5: Yes, temperature is a critical parameter for controlling enantioselectivity. In general, lowering the reaction temperature makes the transition states leading to the major and minor enantiomers more energetically distinct, which often results in higher enantiomeric excess (e.e.). However, this usually comes at the cost of a longer reaction time. If your reaction is proceeding quickly at room temperature with low e.e., consider running it at 0 °C, -25 °C, or even lower to improve selectivity.[4][5]

Q6: What is the role of additives, and which ones should I consider testing?

A6: Additives can significantly impact the course of the reaction by acting as co-catalysts, chelating agents, or by influencing the catalyst's conformation. Common additives to screen include:

  • Brønsted Acids: Weak acids like benzoic acid can facilitate the catalytic cycle and have been shown to improve both diastereoselectivity and enantioselectivity in Michael additions catalyzed by L-prolinol.[6]

  • Lewis Acids: In reactions involving N-acylated prolinol derivatives, Lewis acids such as SnCl₂, Cp₂ZrCl₂, and Cp₂TiCl₂ can dramatically influence diastereoselectivity and, to a lesser extent, enantioselectivity by chelating to the catalyst and substrate.[7][8]

  • Water: A small amount of water can sometimes be beneficial, potentially by facilitating proton transfer steps in the catalytic cycle or by helping to create a more compact transition state.[9]

Q7: Could the structure of my substrates be the issue?

A7: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates. Small changes in the structure of either the nucleophilic donor or the electrophilic acceptor can lead to significant differences in enantioselectivity. If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination before moving to more complex or sterically demanding examples.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the enantioselectivity of reactions catalyzed by prolinol and its derivatives.

Table 1: Effect of Solvent on the Enantioselectivity of the Aldol Reaction

CatalystSolventTemperature (°C)Enantiomeric Ratio (er)Reference
L-ProlineDMSORT88:12[2]
L-ProlineTHFRT67:33[2]
Catalyst IV¹Water097:3[2]
Catalyst IV¹DCM-4097:3[2]

¹Catalyst IV is a specific prolinamide derivative as described in the cited literature.

Table 2: Effect of Temperature on the Enantioselectivity of an α-Hydrazination Reaction

CatalystSolventTemperature (°C)Enantiomeric Excess (e.e.)Reference
(S)-ProlinePropylene CarbonateRTModerate[4]
(S)-ProlinePropylene Carbonate0Excellent[4]

Table 3: Influence of Additives on the Diastereoselectivity of Aldol Reactions with an N-Propionylated Prolinol Derivative

Additive (Lewis Acid)syn:anti ratioReference
None-[8]
SnCl₂up to 73:27[8]
Cp₂ZrCl₂up to 27:73[8]
Cp₂TiCl₂up to 27:73[8]

Experimental Protocols

Protocol 1: General Procedure for a Test Aldol Reaction

This protocol is a general starting point for optimizing an aldol reaction between an aldehyde and a ketone catalyzed by this compound.

  • To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) is added the ketone (5.0 mmol, 10.0 equiv).

  • This compound (0.05 mmol, 10 mol%) is then added to the mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC/LC-MS.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (5 mL).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the purified product is determined by chiral HPLC or SFC analysis.

Protocol 2: Catalyst Integrity Check

  • Visual Inspection: The catalyst should be a clear, colorless to pale yellow oil or solid. Any significant discoloration may indicate degradation.

  • NMR Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum of the catalyst in a suitable deuterated solvent (e.g., CDCl₃). Compare the spectrum to a reference spectrum to confirm the chemical structure and identify any impurities.

  • Chiral Analysis: If possible, analyze the enantiomeric purity of the catalyst using chiral GC or HPLC to ensure it has not racemized during storage or handling.

  • Water Content: Determine the water content using Karl Fischer titration, as excess water can sometimes be detrimental to the reaction.

Visualizations

Catalytic Cycle and Transition State Model

The following diagram illustrates the generally accepted catalytic cycle for a prolinol-catalyzed aldol reaction and the key transition state that governs stereoselectivity.

G cluster_cycle Catalytic Cycle Catalyst (S)-Prolinol Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (Donor) Enamine->Catalyst - H₂O TS Zimmerman-Traxler-like Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate TS->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water_in H₂O Water_out - H₂O

Caption: Catalytic cycle for the (S)-prolinol derivative-catalyzed aldol reaction.

Troubleshooting Workflow for Low Enantioselectivity

This flowchart provides a logical path for diagnosing and resolving issues of low enantioselectivity.

G start Low Enantioselectivity Observed check_purity Step 1: Verify Purity - Catalyst - Reagents - Solvent start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify/Replace Starting Materials purity_ok->purify No optimize_conditions Step 2: Optimize Conditions purity_ok->optimize_conditions Yes purify->check_purity screen_solvent Screen Solvents (e.g., Toluene, THF, DCM, DMSO) optimize_conditions->screen_solvent adjust_temp Lower Temperature (e.g., RT -> 0°C -> -20°C) screen_solvent->adjust_temp screen_additives Screen Additives (e.g., weak acid, water) adjust_temp->screen_additives eval_ee Evaluate e.e. screen_additives->eval_ee success Success: High Enantioselectivity eval_ee->success Improved reconsider Issue Persists: Re-evaluate Substrate Scope or Catalyst Choice eval_ee->reconsider Not Improved

Caption: Troubleshooting workflow for addressing low enantioselectivity.

References

Technical Support Center: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the reaction of (S)-2-aminopropan-1-ol with 1,4-dibromobutane.

Problem Possible Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective base for deprotonation of the amino alcohol. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., wet solvent, degraded dibromobutane).1. Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. Ensure at least two equivalents of base are used to neutralize the HBr formed. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or GC. 3. Use freshly distilled solvents and ensure 1,4-dibromobutane is pure.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation of the secondary amine to form a quaternary ammonium salt. 2. Polymerization of 1,4-dibromobutane. 3. Side reactions due to high temperatures.1. Use a controlled stoichiometry of 1,4-dibromobutane (slight excess, e.g., 1.1 equivalents). Add the dibromobutane slowly to the reaction mixture. 2. Maintain a moderate reaction temperature and ensure efficient stirring. 3. Optimize the reaction temperature by running small-scale trials at different temperatures.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient purification.1. Increase the reaction time and monitor the reaction progress by TLC or GC until the starting material is consumed. 2. Optimize the purification method. Column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) is recommended.
Difficulty in Product Isolation 1. The product may be highly soluble in the aqueous phase during workup. 2. The product is volatile and lost during solvent removal.1. Saturate the aqueous phase with NaCl before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly water-soluble products. 2. Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high vacuum pump for extended periods.
Inconsistent Yields 1. Variability in reaction conditions (temperature, stirring, addition rate). 2. Inconsistent quality of reagents or solvents.1. Standardize all reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for the addition of reagents. 2. Purchase reagents from a reliable supplier and purify/dry solvents before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A common and reliable method is the N-alkylation of (S)-2-aminopropan-1-ol with 1,4-dibromobutane. This method directly forms the pyrrolidine ring in a one-step process. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed.

Q2: How can I improve the stereochemical purity of the final product?

The stereochemical purity of the final product is primarily dependent on the enantiomeric purity of the starting material, (S)-2-aminopropan-1-ol. It is crucial to start with a high-purity enantiomer. The reaction conditions for the N-alkylation are generally mild enough not to cause racemization at the chiral center.

Q3: What are the critical parameters to control for maximizing the yield?

The critical parameters for maximizing the yield include:

  • Stoichiometry: A slight excess of 1,4-dibromobutane is often used.

  • Base: The choice and amount of base are crucial for driving the reaction to completion.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is generally suitable.

Q4: What are the expected side products in this synthesis?

Potential side products include the quaternary ammonium salt from over-alkylation, oligomers from the polymerization of 1,4-dibromobutane, and unreacted starting materials.

Q5: What is the best method for purifying the final product?

Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol, is typically used.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound from (S)-2-aminopropan-1-ol and 1,4-dibromobutane. These are representative values and may require optimization for specific laboratory conditions.

Parameter Condition A Condition B Condition C
Solvent AcetonitrileDMFTHF
Base K₂CO₃TriethylamineNaH
Temperature (°C) 8010065
Reaction Time (h) 241836
Yield (%) 65-7570-8050-60
Purity (by GC, %) >95>95>90

Experimental Protocols

Synthesis of this compound

Materials:

  • (S)-2-aminopropan-1-ol (1.0 eq)

  • 1,4-dibromobutane (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add (S)-2-aminopropan-1-ol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux (approximately 80-82°C).

  • Slowly add a solution of 1,4-dibromobutane in anhydrous acetonitrile to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents ((S)-2-aminopropan-1-ol, 1,4-dibromobutane, K2CO3, anhydrous acetonitrile) reaction 2. Set up Reaction (Inert atmosphere, reflux) reagents->reaction addition 3. Add Dibromobutane (Slowly, over 1-2h) reaction->addition reflux 4. Reflux (24h, monitor progress) addition->reflux filter_concentrate 5. Filter & Concentrate reflux->filter_concentrate extract_dry 6. Extract & Dry filter_concentrate->extract_dry purify 7. Column Chromatography extract_dry->purify analysis 8. Characterize Product (NMR, GC-MS, etc.) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Step cluster_products Products alaninol (S)-2-aminopropan-1-ol intermediate SN2 Attack & Cyclization alaninol->intermediate dibromobutane 1,4-dibromobutane dibromobutane->intermediate product This compound intermediate->product byproduct 2 HBr intermediate->byproduct base K2CO3 (Base) base->intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time/ Temperature incomplete->extend_time check_reagents Check Reagent Quality/ Stoichiometry incomplete->check_reagents extend_time->check_reaction check_reagents->check_reaction check_purification Optimize Purification (Column Chromatography) complete->check_purification re_purify Re-purify Product check_purification->re_purify end Improved Yield/ Purity re_purify->end

Caption: Troubleshooting logic for improving yield and purity.

Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Mediated Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-(pyrrolidin-1-yl)propan-1-ol in their chemical transformations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during transformations mediated by this compound, a proline-derived organocatalyst. The advice provided is based on established principles of organocatalysis and may require optimization for your specific reaction conditions.

Issue 1: Low Reaction Yield

Question: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this compound mediated transformations can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Loading: Ensure the optimal catalyst loading is used. While typically ranging from 5-30 mol%, the ideal amount can be substrate-dependent. A higher loading may be necessary for less reactive substrates.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS. Temperature can also be a critical factor; while some reactions proceed well at room temperature, others may require cooling to minimize side reactions or heating to overcome activation barriers.

  • Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction rate and catalyst solubility. Proline-derived catalysts often perform well in polar aprotic solvents like DMSO, DMF, or chlorinated solvents. For some transformations, protic solvents like ethanol or even water can be effective. Experiment with a range of solvents to find the optimal medium for your specific transformation.[1]

  • Purity of Reagents: Impurities in starting materials or the solvent can interfere with the catalytic cycle. Ensure all reagents and the solvent are of high purity and are dry, as water can sometimes inhibit the reaction or lead to undesired hydrolysis.

Issue 2: Poor Enantio- or Diastereoselectivity

Question: The stereoselectivity of my reaction is poor. How can I improve the enantiomeric excess (ee) or diastereomeric ratio (dr)?

Answer:

Achieving high stereoselectivity is a primary goal when using a chiral catalyst like this compound. If you are observing poor selectivity, consider these points:

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major stereoisomer.

  • Additives and Co-catalysts: The addition of acids, bases, or salts can influence the conformation of the catalyst and the transition state assembly. For instance, Brønsted acids are known to act as promoters in some proline-catalyzed reactions.[2] Lewis acids have also been shown to alter the selectivity in reactions with related chiral auxiliaries.

  • Substrate Structure: The steric and electronic properties of your substrates play a crucial role in the stereochemical outcome. Highly bulky substrates may hinder the desired approach to the catalyst's chiral environment.

  • Catalyst Structure: While you are using this compound, be aware that subtle changes in the catalyst structure can have a profound impact on selectivity. It is worth noting that other proline-derived catalysts with different substitution patterns might provide better results for your specific transformation.[3]

Issue 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are a common challenge in organic synthesis. In transformations mediated by this compound, which operates through enamine or iminium ion intermediates, several side reactions can occur:

  • Self-Condensation (Homodimerization): In aldol-type reactions, the aldehyde or ketone starting material can react with itself.[4] To mitigate this, one substrate can be added slowly to the reaction mixture containing the catalyst and the other substrate.

  • Dehydration of Aldol Adduct: The initially formed β-hydroxy carbonyl compound in an aldol addition can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated or under acidic/basic conditions.[5] If the aldol adduct is the desired product, careful control of reaction temperature and pH is necessary.

  • Michael Addition Side Products: In reactions like the Michael addition, the product itself might act as a nucleophile and react further, leading to more complex structures.

  • Racemization: The product could be susceptible to racemization under the reaction conditions. It is advisable to work up the reaction as soon as it is complete and to purify the product under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of catalysis for this compound?

A1: this compound, being a proline-derived secondary amine, primarily operates through two main catalytic cycles, depending on the nature of the substrates:

  • Enamine Catalysis: The catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., another aldehyde in an aldol reaction, or a Michael acceptor). Subsequent hydrolysis regenerates the catalyst and yields the product.

  • Iminium Ion Catalysis: The catalyst can react with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.

The chirality of the catalyst is transferred during the key bond-forming step, leading to an enantiomerically enriched product.[5][6]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical and can influence reaction rate, yield, and stereoselectivity. There is no universal solvent, and the optimal choice is often found through screening. However, some general guidelines for proline-derived catalysts are:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, CH2Cl2, CHCl3): These are often good starting points as they can dissolve the catalyst and many organic substrates.

  • Protic Solvents (e.g., Ethanol, Water): In some cases, particularly for aldol and Michael reactions, these solvents can be effective and offer a "green" chemistry advantage. Water can sometimes enhance the reaction rate and selectivity.[1]

  • Non-polar Solvents (e.g., Toluene, Hexane): These are generally less common but may be suitable for specific applications.

Q3: Can this compound be recovered and reused?

A3: In principle, as a catalyst, it is not consumed in the reaction. However, practical recovery can be challenging due to its solubility in common organic solvents used for workup and purification. To improve recoverability, strategies such as immobilization of the catalyst on a solid support or the use of fluorous-tagged derivatives have been explored for related proline-based catalysts.

Q4: What are the typical reaction conditions for a transformation using this catalyst?

A4: Typical reaction conditions often involve:

  • Catalyst Loading: 5 to 30 mol%.

  • Temperature: Ranging from -20 °C to room temperature, and sometimes higher.

  • Solvent: A polar aprotic solvent like DMSO or CH2Cl2.

  • Additives: A Brønsted acid co-catalyst is sometimes added to promote the reaction.

  • Atmosphere: Usually under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

These conditions should be considered as a starting point and will likely require optimization for each specific transformation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for side reactions in transformations mediated by this compound in the public domain, the following table provides an illustrative example of how reaction conditions can influence the yield and selectivity of a generic asymmetric aldol reaction catalyzed by a proline-derived organocatalyst.

EntrySolventTemperature (°C)Additive (mol%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1DMSO25None7585:1590
2CH2Cl225None6080:2085
3Toluene25None4570:3075
4DMSO0None7090:1095
5DMSO25Acetic Acid (10)8088:1292

This table is a generalized representation and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Representative Protocol for an Asymmetric Aldol Reaction

This protocol is a general guideline for performing an asymmetric aldol reaction between an aldehyde and a ketone using this compound as the catalyst.

Materials:

  • This compound

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., DMSO)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add the ketone (1.2 equivalents) and the anhydrous solvent.

  • Add this compound (0.2 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for enamine formation.

  • Slowly add the aldehyde (1.0 equivalent) to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Allow the reaction to stir until completion, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding the saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Characterize the product and determine the stereoselectivity (dr and ee) by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

Catalytic Cycle of an Aldol Reaction (Enamine Pathway)

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis Product Aldol Product Iminium->Product + H2O Water_in H2O Water_out H2O

Caption: Catalytic cycle for an aldol reaction via an enamine intermediate.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Optimize Catalyst Loading? Start->Check_Catalyst Check_Time_Temp Adjust Reaction Time/Temp? Start->Check_Time_Temp Check_Solvent Screen Different Solvents? Start->Check_Solvent Check_Purity Verify Reagent Purity? Start->Check_Purity Solution Yield Improved Check_Catalyst->Solution Check_Time_Temp->Solution Check_Solvent->Solution Check_Purity->Solution

Caption: Decision tree for troubleshooting low reaction yields.

Potential Side Reactions in Aldol Transformations

Side_Reactions Reactants Aldehyde + Ketone Desired_Product Desired Aldol Adduct Reactants->Desired_Product Catalyst Side_Product1 Self-Condensation Product Reactants->Side_Product1 Side Reaction Side_Product2 Dehydrated Product (α,β-Unsaturated Carbonyl) Desired_Product->Side_Product2 Heat/Acid/Base Side_Product3 Racemic Product Desired_Product->Side_Product3 Racemization

Caption: Common side reactions observed in aldol transformations.

References

Technical Support Center: Purification and Recrystallization of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification and recrystallization of (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing and troubleshooting purification protocols.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name (2S)-1-(pyrrolidin-1-yl)propan-2-olPubChem[1]
CAS Number 1187307-97-6PubChem[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For a polar compound like this compound, which contains a hydroxyl group and a tertiary amine, polar protic solvents such as ethanol, propan-1-ol, or isopropanol are good starting points.[3][4] A solvent pair, such as an alcohol/water mixture or toluene/hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.[2][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[5]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, you can try the following:

  • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.[3]

  • Solvent Selection: Use a lower-boiling point solvent or a different solvent system.

  • Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation, even in a cooled and saturated solution, may be due to supersaturation.[5] To induce crystallization, you can:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If available, add a small "seed" crystal of the pure compound to the solution to initiate crystallization.[5]

  • Further Cooling: Cool the solution to a lower temperature, for example, in a dry ice/acetone bath, but be mindful of the solvent's freezing point.[3]

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution.[2]

Q4: The yield of my recrystallization is very low. How can I improve it?

A4: A low yield can result from several factors. Here are some tips to maximize your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the solution even after cooling.[2][5]

  • Ensure Complete Dissolution at Boiling Point: Make sure the solvent is at or near its boiling point when dissolving the solid to maximize solubility and avoid using excess solvent.[5]

  • Adequate Cooling: Cool the solution thoroughly in an ice bath after it has slowly cooled to room temperature to maximize the amount of precipitate.[2][6]

  • Minimize Wash Loss: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Formation of a precipitate instead of crystals The solution was cooled too rapidly ("shock cooling").[6]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the solution during cooling.[6]
Colored impurities remain in the crystals The impurities were not effectively removed during the initial purification steps.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals are small and not well-formed Crystallization occurred too quickly.Ensure a slow cooling process. Insulating the flask can help slow down the cooling rate.
Insoluble impurities are present in the final product The hot solution was not filtered to remove insoluble materials.Perform a hot filtration step after dissolving the crude solid in the hot solvent to remove any insoluble impurities.[3]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube and observe the solubility. The compound should be fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just dissolved.[5]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[6]

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Insoluble Impurities Removed hot_filtration->cool No Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Supersaturated? concentrate Evaporate Some Solvent and Re-cool no_crystals->concentrate Too much solvent? slow_cool Re-heat to Dissolve, Cool Slowly oiling_out->slow_cool Cooled too fast? change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Solvent BP too high? min_solvent Use Minimum Amount of Hot Solvent low_yield->min_solvent Too much solvent used? cold_wash Wash Crystals with Ice-Cold Solvent low_yield->cold_wash Product lost during wash?

References

Common pitfalls in the use of (S)-prolinol chiral auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using (S)-prolinol and its derivatives as chiral auxiliaries in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is an (S)-prolinol chiral auxiliary and what are its primary applications?

A1: An (S)-prolinol chiral auxiliary is a chiral molecule derived from the naturally occurring amino acid (S)-proline.[1][2] It is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent chemical reaction, enabling the synthesis of a specific enantiomer of a target molecule.[1][2] Its primary applications are in asymmetric synthesis, including stereoselective alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1][3] After the desired chiral center is created, the auxiliary can be cleaved and often recovered for reuse.[1][2]

Q2: How do I choose the appropriate derivative of (S)-prolinol for my reaction?

A2: The choice of the (S)-prolinol derivative can significantly impact the stereoselectivity and yield of your reaction. For instance, in alkylation reactions, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and its methoxy derivative, (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine, have been shown to induce opposite stereoselectivity. The selection depends on the desired configuration of the product. It is advisable to consult the literature for precedents with similar substrates and reactions to guide your choice.

Q3: What are the general steps for using an (S)-prolinol chiral auxiliary?

A3: The use of an (S)-prolinol chiral auxiliary typically involves three main stages:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. For example, a carboxylic acid can be converted to an amide with (S)-prolinol.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation, aldol addition) where the steric and electronic properties of the auxiliary direct the formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed from the product molecule to yield the desired enantiomerically enriched compound. This step must be performed under conditions that do not cause racemization of the newly formed stereocenter.[1][2]

Troubleshooting Guides

Low Diastereoselectivity/Enantioselectivity

Q4: My reaction is showing poor diastereoselectivity. What are the common causes and how can I improve it?

A4: Poor diastereoselectivity is a frequent issue and can often be addressed by optimizing reaction conditions.

  • Problem: Incorrect enolate geometry or aggregation.

  • Solution: The choice of base and solvent is crucial for forming the desired enolate (E or Z). For lithium enolates, THF is a common solvent. The addition of Lewis acids can also influence the transition state geometry and improve selectivity.[4]

  • Problem: Inappropriate reaction temperature.

  • Solution: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Problem: Incorrect choice of Lewis acid or solvent.

  • Solution: The solvent can have a significant impact on selectivity.[5] For proline-catalyzed aldol reactions, for instance, moving from DMSO to THF has been observed to increase enantioselectivity.[6] The bulkiness and nature of the Lewis acid can also dramatically affect the stereochemical outcome.[4] It is recommended to screen a variety of solvents (e.g., THF, toluene, CH2Cl2) and Lewis acids (e.g., TiCl4, Et2AlCl, Sn(OTf)2) to find the optimal combination for your specific substrate.

Troubleshooting Flowchart for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., to -78 °C) start->temp solvent Screen Different Solvents (e.g., THF, Toluene, DCM) temp->solvent lewis_acid Vary Lewis Acid (e.g., TiCl4, Et2AlCl) solvent->lewis_acid base Change Base or Metal Counterion lewis_acid->base check Analyze Diastereomeric Ratio base->check success Optimal Conditions Found check->success Improved? fail Consult Literature for Alternative Auxiliaries check->fail No Improvement?

Caption: A decision tree for troubleshooting low diastereoselectivity.

Low Reaction Yield

Q5: The yield of my desired product is low. What factors could be contributing to this?

A5: Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

  • Problem: Incomplete reaction.

  • Solution: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[7] Confirm the activity of your reagents, particularly organometallic bases like n-BuLi or LDA. Extending the reaction time or increasing the temperature (if selectivity is not compromised) may also drive the reaction to completion.

  • Problem: Side reactions.

  • Solution: Undesired side reactions, such as self-aldolization of the substrate or reaction with impurities, can consume starting material.[8] Running the reaction at a lower temperature can sometimes minimize these pathways. Additionally, ensure the stoichiometry of the reagents is correct.

  • Problem: Product loss during workup or purification.

  • Solution: The product may be partially soluble in the aqueous layer during extraction. Re-extracting the aqueous phase can help recover lost product. If using chromatography, ensure the product is stable on silica gel; if not, consider alternative purification methods like crystallization.

Difficulties with Auxiliary Cleavage

Q6: I am having trouble cleaving the (S)-prolinol auxiliary, or the cleavage is causing epimerization of my product. What should I do?

A6: The cleavage of the auxiliary is a critical step, and the choice of method depends on the desired functional group and the stability of the product.

  • Problem: Incomplete cleavage.

  • Solution: Ensure you are using the correct and sufficient equivalents of the cleavage reagent. For reductive cleavage with reagents like LiAlH4 or LiBH4, ensure the reagent is fresh and the reaction is run for an adequate amount of time.

  • Problem: Epimerization or racemization during cleavage.

  • Solution: Epimerization can occur under harsh basic or acidic conditions.[9] If you observe this, consider milder cleavage methods. For example, if strong basic hydrolysis is causing epimerization, a reductive cleavage to the alcohol followed by oxidation might be a better two-step alternative.

  • Problem: Undesired side reactions during cleavage.

  • Solution: Oxidative cleavage methods can sometimes lead to over-oxidation or cleavage of other functional groups in the molecule.[10] Reductive methods might reduce other sensitive functional groups. Carefully select a cleavage method that is compatible with the overall functionality of your molecule.

Common Cleavage Methods for (S)-Prolinol Amide Auxiliaries

Desired ProductReagentsTypical ConditionsPotential Pitfalls
Carboxylic Acid LiOH, H₂O₂THF/H₂O, 0 °C to RTCan be basic, risk of epimerization.
Primary Alcohol LiAlH₄ or LiBH₄THF or Et₂O, 0 °C to refluxReduces other carbonyls and esters.
Aldehyde 1. LiAlH₄2. Mild Oxidation (e.g., DMP)1. THF, 0 °C2. CH₂Cl₂, RTTwo-step process; over-oxidation in the second step.
Ester NaOMe in MeOHMeOH, refluxTransesterification; can be slow.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Propanoyl (S)-Prolinol Amide

This protocol is a general guideline for the diastereoselective alkylation of an N-propanoyl derivative of an (S)-prolinol auxiliary.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-propanoyl-(S)-prolinol amide (1.0 equiv) in anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv, freshly prepared or titrated) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Reductive Cleavage of the (S)-Prolinol Auxiliary with LiAlH₄

This protocol describes the removal of the auxiliary to yield a chiral primary alcohol.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the purified substrate-auxiliary adduct (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Filtration: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the desired chiral alcohol and the recovered (S)-prolinol auxiliary.

Workflow for (S)-Prolinol Auxiliary Mediated Synthesis

G sub Prochiral Substrate (e.g., Carboxylic Acid) attach Attachment of Auxiliary (e.g., Amide Formation) sub->attach aux (S)-Prolinol Auxiliary aux->attach conjugate Substrate-Auxiliary Conjugate attach->conjugate reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) conjugate->reaction diastereomers Diastereomeric Mixture (major and minor) reaction->diastereomers separation Purification (Chromatography or Crystallization) diastereomers->separation pure_diastereomer Single Diastereomer separation->pure_diastereomer cleavage Cleavage of Auxiliary pure_diastereomer->cleavage product Enantiopure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for asymmetric synthesis using (S)-prolinol.

References

Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-2-(pyrrolidin-1-yl)propan-1-ol as an organocatalyst in asymmetric synthesis. The information provided is based on established principles of aminocatalysis and data from related pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What type of reactions is this compound typically used for?

A1: this compound, a proline-derived chiral amino alcohol, is primarily used as an organocatalyst in asymmetric carbon-carbon bond-forming reactions. These include aldol reactions, Michael additions, and Mannich reactions. Its structure allows it to form chiral enamines or iminium ions, which are key intermediates in these transformations, leading to the formation of enantiomerically enriched products.

Q2: How does temperature generally affect the outcome of reactions catalyzed by this compound?

A2: Lowering the reaction temperature typically leads to an increase in enantioselectivity (ee). This is because the transition states leading to the major and minor enantiomers have different activation energies. At lower temperatures, the reaction pathway with the lower activation energy (leading to the major enantiomer) is more significantly favored. However, decreasing the temperature can also significantly reduce the reaction rate, requiring longer reaction times. Conversely, increasing the temperature can improve the reaction rate but may lead to lower enantioselectivity.

Q3: What is the general effect of solvent choice on catalysis with this compound?

A3: The choice of solvent can have a profound impact on both the reactivity and enantioselectivity of the reaction. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often used for proline-catalyzed reactions as they can effectively solvate the charged intermediates in the catalytic cycle.[1] The polarity, proticity, and coordinating ability of the solvent can influence the conformation of the catalytic intermediates and transition states, thereby affecting the stereochemical outcome.

Q4: Why am I observing low enantioselectivity in my reaction?

A4: Low enantioselectivity can be attributed to several factors. The reaction temperature may be too high, favoring the formation of both enantiomers. The solvent may not be optimal for creating a well-organized chiral environment in the transition state. Additionally, the presence of impurities, especially water in non-aqueous reactions, can interfere with the catalytic cycle. It is also possible that the substrates themselves are not well-suited for high stereodifferentiation with this particular catalyst.

Q5: My reaction is very slow. What can I do to improve the reaction rate?

A5: To improve a slow reaction rate, you can consider several approaches. Increasing the reaction temperature is a common method, but be aware that this may decrease enantioselectivity. Increasing the catalyst loading can also enhance the rate. Solvent choice is another critical factor; a solvent that better solubilizes the reactants and the catalyst can lead to a faster reaction. Finally, ensure that there are no inhibitor-like impurities in your starting materials.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low or No Conversion 1. Catalyst deactivation or low catalyst loading. 2. Poor solubility of reactants or catalyst. 3. Reaction temperature is too low. 4. Presence of inhibitors (e.g., strong acids or bases).1. Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%). 2. Screen for a more suitable solvent that dissolves all components. 3. Gradually increase the reaction temperature in increments of 10 °C. 4. Purify starting materials to remove potential inhibitors.
Low Enantioselectivity (ee) 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Presence of water or other protic impurities. 4. Racemization of the product under the reaction conditions.1. Decrease the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). 2. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Analyze the ee at shorter reaction times to check for product racemization.
Poor Diastereoselectivity (dr) 1. The catalyst does not effectively control the facial selectivity of the electrophile addition. 2. The reaction is run under thermodynamic rather than kinetic control.1. Modify the catalyst structure (if possible) or screen other proline-derived catalysts. 2. Lower the reaction temperature to favor the kinetically controlled product.
Formation of Side Products 1. Self-condensation of the aldehyde or ketone. 2. Dehydration of the aldol product. 3. Catalyst-mediated side reactions.1. For cross-aldol reactions, slowly add the donor aldehyde/ketone to the reaction mixture. 2. Use milder work-up conditions and avoid strong acids or bases. 3. Lower the reaction temperature and monitor the reaction progress closely to stop it upon completion.

Data Presentation

The following tables summarize the effect of temperature and solvent on the enantioselectivity and yield of reactions catalyzed by a close structural analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in an asymmetric aldol reaction. These trends are expected to be similar for this compound.

Table 1: Effect of Temperature on an Asymmetric Aldol Reaction

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1258560:4075
208270:3088
3-207578:2295
4-406085:15>99

Data is hypothetical and based on general trends observed for proline-derived catalysts.

Table 2: Effect of Solvent on an Asymmetric Aldol Reaction

EntrySolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Toluene2.47865:3582
2THF7.68570:3088
3CH₂Cl₂9.18272:2890
4Acetonitrile37.59075:2592
5DMSO47.29280:2094

Data is hypothetical and based on general trends observed for proline-derived catalysts.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction Catalyzed by this compound:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen anhydrous solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Visualizations

Catalytic_Cycle cluster_main Catalytic Cycle for Aldol Reaction Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - Aldol Product

Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Dry Reaction Vessel Add_Reagents Add Aldehyde, Ketone, Solvent Start->Add_Reagents Add_Catalyst Add this compound Add_Reagents->Add_Catalyst Reaction Stir at Desired Temperature Add_Catalyst->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Analyze Yield, dr, ee Purify->Analyze

Caption: General experimental workflow for an asymmetric reaction using this compound.

References

Technical Support Center: Catalyst Loading and Turnover Number Optimization for (S)-2-(pyrrolidin-1-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols related to optimizing catalyst loading and turnover number (TON) in the asymmetric reduction of 1-(pyrrolidin-1-yl)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric reduction of 1-(pyrrolidin-1-yl)propan-2-one to this compound?

A1: The most prevalent and effective catalytic systems for the asymmetric reduction of prochiral ketones, including amino ketones like 1-(pyrrolidin-1-yl)propan-2-one, are primarily based on transition metal catalysts and organocatalysts. Notable examples include:

  • Noyori-type Ruthenium Catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of functionalized ketones.[1] These catalysts can achieve very high turnover numbers.

  • Corey-Bakshi-Shibata (CBS) Catalysts: These are chiral oxazaborolidine catalysts used in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[2] They are known for their high enantioselectivity and predictable stereochemical outcomes.[2]

  • Biocatalysts (Enzymes): Alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the reduction of ketones with excellent enantioselectivity.[3]

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading, typically expressed in mol%, is a critical parameter that influences reaction rate, yield, and cost-effectiveness.

  • Higher Catalyst Loading: Generally leads to faster reaction rates. However, it increases the cost of the synthesis and can sometimes lead to side reactions or difficulty in product purification.

  • Lower Catalyst Loading: Is desirable for process economy and sustainability. Optimization aims to find the lowest possible catalyst loading that maintains a reasonable reaction rate and high yield and enantioselectivity. Extremely low loadings may result in incomplete conversion or require significantly longer reaction times.

Q3: What is the Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?

A3:

  • Turnover Number (TON): Represents the number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated.[1] A high TON indicates a more efficient and robust catalyst.

  • Turnover Frequency (TOF): Is the turnover number per unit of time (e.g., h⁻¹). It is a measure of the catalyst's activity or speed.

Optimizing for a high TON is crucial for industrial applications to minimize catalyst cost and waste.

Q4: What factors can lead to low enantiomeric excess (ee%)?

A4: Low enantiomeric excess can result from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be well-suited for the specific substrate.

  • Incorrect Catalyst Enantiomer: Using the (R)-configured catalyst when the (S)-product is desired, or vice-versa.

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Often, lower temperatures favor higher ee%.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

  • Background (Uncatalyzed) Reaction: The reducing agent itself may reduce the ketone non-selectively. This is more prominent at higher temperatures or with highly reactive reducing agents.

  • Catalyst Decomposition: The catalyst may degrade over the course of the reaction, leading to a loss of stereocontrol.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed or poisoned). 2. Insufficient catalyst loading. 3. Ineffective reducing agent. 4. Suboptimal reaction temperature or pressure (for hydrogenation). 5. Presence of impurities that inhibit the catalyst.1. Use fresh, properly stored catalyst. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if required. 2. Increase catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%). 3. Verify the quality and concentration of the reducing agent. 4. Optimize temperature and pressure according to literature for the specific catalyst system. 5. Purify the substrate and solvent before use.
Low Enantiomeric Excess (ee%) 1. Suboptimal reaction temperature. 2. Incorrect solvent. 3. Competing uncatalyzed reduction. 4. Racemization of the product under reaction conditions. 5. Catalyst not suitable for the substrate.1. Lower the reaction temperature. For CBS reductions, temperatures as low as -78 °C can be beneficial. For Noyori hydrogenations, optimization between 20-80 °C is common. 2. Screen different solvents (e.g., THF, methanol, ethanol, dichloromethane). 3. Use a less reactive reducing agent or add it slowly to the reaction mixture. 4. Check the stability of the product under the reaction conditions. Consider quenching the reaction promptly upon completion. 5. Screen a variety of chiral ligands (for transition metal catalysts) or different organocatalysts.
Low Turnover Number (TON) 1. Catalyst deactivation or poisoning. 2. Product inhibition. 3. Suboptimal substrate-to-catalyst ratio. 4. Harsh reaction conditions leading to catalyst degradation.1. Ensure high purity of substrate and solvent. Remove any potential catalyst poisons. 2. If product inhibition is suspected, consider running the reaction at lower substrate concentrations or using a continuous flow setup. 3. Increase the substrate-to-catalyst ratio in optimization experiments to push the limits of the catalyst. 4. Use milder reaction conditions (lower temperature, less reactive additives) if possible without compromising conversion and selectivity.
Poor Reproducibility 1. Catalyst quality varies between batches. 2. Sensitivity to air or moisture. 3. Inconsistent reaction setup and procedure. 4. Variations in the quality of reagents and solvents.1. Source high-purity, well-characterized catalysts. 2. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). 3. Standardize all experimental parameters, including addition rates, stirring speed, and work-up procedures. 4. Use freshly distilled or high-purity anhydrous solvents and reagents.

Data Presentation

The following tables summarize typical data for catalyst loading and reaction parameter optimization in the asymmetric reduction of ketones, which can be used as a starting point for the synthesis of this compound.

Table 1: Optimization of Catalyst Loading for a Noyori-type Asymmetric Hydrogenation

Substrate: A representative functionalized ketone. Catalyst: RuCl₂--INVALID-LINK--n Reaction Conditions: H₂ (10 atm), Methanol, 25 °C, 24 h

EntryCatalyst Loading (mol%)Conversion (%)ee% (S)TON
11.0>9998~100
20.5>9998~200
30.1>9997~1000
40.059597~1900
50.016096~6000

Table 2: Optimization of Reaction Parameters for a CBS-Catalyzed Reduction

Substrate: A representative amino ketone. Catalyst: (S)-2-Methyl-CBS-oxazaborolidine Reducing Agent: BH₃·SMe₂ Solvent: Tetrahydrofuran (THF)

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ee% (S)
110251>9992
21002>9995
310-204>9997
45-2089897
52-20248596

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is a general procedure for the asymmetric reduction of a ketone using a Ru-BINAP catalyst. It should be optimized for 1-(pyrrolidin-1-yl)propan-2-one.

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ and (S)-BINAP in a 1:1.1 molar ratio. Add degassed solvent (e.g., ethanol or methanol) and stir at a specified temperature (e.g., 50-80 °C) for a recommended time to form the active catalyst.

  • Reaction Setup: In a separate autoclave, dissolve 1-(pyrrolidin-1-yl)propan-2-one in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave under an inert atmosphere. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the conversion by GC or TLC.

  • Work-up: After completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Asymmetric Reduction using a CBS Catalyst

This is a general protocol for the CBS reduction of a ketone and should be optimized for 1-(pyrrolidin-1-yl)propan-2-one.[2]

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.1 eq) in anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C).

  • Addition of Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, e.g., 1.0 M in THF, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture over a period of time to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Quenching and Work-up: Upon completion, slowly add methanol dropwise at low temperature to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Basify the aqueous layer with NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Experimental_Workflow_Noyori_Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation Ru_complex [RuCl₂(p-cymene)]₂ Mix_catalyst Stir at 50-80°C Ru_complex->Mix_catalyst S_BINAP (S)-BINAP S_BINAP->Mix_catalyst Solvent_prep Degassed Solvent Solvent_prep->Mix_catalyst Active_catalyst Active Ru-(S)-BINAP Catalyst Mix_catalyst->Active_catalyst Autoclave Autoclave Active_catalyst->Autoclave Substrate 1-(pyrrolidin-1-yl)propan-2-one in MeOH Substrate->Autoclave Reaction Stir at 25-50°C Autoclave->Reaction H2 H₂ Gas (10-50 atm) H2->Autoclave Product This compound Reaction->Product Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_ee Low Enantiomeric Excess (ee%) Temp Suboptimal Temperature Low_ee->Temp Solvent Incorrect Solvent Low_ee->Solvent Uncatalyzed_Rxn Uncatalyzed Reaction Low_ee->Uncatalyzed_Rxn Catalyst_Issue Catalyst Inactivity/ Decomposition Low_ee->Catalyst_Issue Optimize_Temp Lower Reaction Temperature Temp->Optimize_Temp Screen_Solvents Screen Solvents Solvent->Screen_Solvents Slow_Addition Slow Addition of Reducing Agent Uncatalyzed_Rxn->Slow_Addition Fresh_Catalyst Use Fresh Catalyst & Inert Conditions Catalyst_Issue->Fresh_Catalyst

References

Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the removal of the (S)-2-(pyrrolidin-1-yl)propan-1-ol chiral auxiliary after its use in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound auxiliary?

This compound is a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] Derived from the readily available and optically pure amino acid proline, this auxiliary directs the formation of a new stereocenter with high diastereoselectivity.[2] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[3]

Q2: What are the common methods for removing this type of prolinol-based auxiliary?

The most common methods for cleaving amide bonds formed by prolinol-type auxiliaries are acidic or basic hydrolysis. Acidic hydrolysis, often using hydrochloric acid, is a straightforward method but can sometimes lead to side reactions like epimerization.[4][5] Alternative milder methods, such as oxidative cleavage using reagents like lithium hydroperoxide (LiOOH), which are common for other auxiliaries like Evans oxazolidinones, can also be adapted for this purpose to avoid harsh conditions.[6][7][8]

Q3: How can I recover the this compound auxiliary after cleavage?

The auxiliary is an amino alcohol, making it basic. After the reaction is complete and the product has been separated, the auxiliary can typically be recovered from the aqueous layer. By basifying the aqueous phase, the auxiliary can be extracted into an organic solvent, purified, and reused.[8]

Q4: What are the most significant challenges when removing this auxiliary?

The primary challenges include:

  • Incomplete Cleavage: The reaction may not go to completion, leaving starting material that is difficult to separate from the product.

  • Low Yields: Harsh conditions, particularly strong acid and high temperatures, can lead to degradation of the desired product.[4]

  • Epimerization: The stereocenter adjacent to the carbonyl group can be susceptible to racemization or epimerization under acidic or basic conditions, compromising the stereochemical purity of the final product.[4]

  • Difficult Purification: The cleaved auxiliary and the desired product may have similar polarities, complicating separation by column chromatography. An acid-base extraction workup is often essential to simplify purification.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Auxiliary Removal 1. Insufficient equivalents of cleaving reagent.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the equivalents of the acid or base used for hydrolysis.2. Extend the reaction time and monitor by TLC or LC-MS.3. Gradually increase the reaction temperature, but be mindful of potential product degradation or epimerization.
Low Yield of Desired Product 1. Product degradation under harsh acidic or basic conditions.[4]2. Mechanical loss during workup and extraction.3. Formation of stable side products.1. Switch to a milder cleavage method, such as oxidative cleavage with LiOOH.2. Ensure pH is carefully controlled during extractions to prevent the product from partitioning into the wrong layer.3. Analyze the crude reaction mixture to identify byproducts and adjust conditions accordingly.
Epimerization of Product 1. The stereocenter alpha to the carbonyl is sensitive to harsh acidic or basic conditions.[4]2. Elevated reaction temperatures.1. Use milder, low-temperature cleavage conditions.2. Screen alternative methods (e.g., oxidative cleavage) that are known to be less prone to causing epimerization.[8]3. Minimize the time the product is exposed to harsh conditions.
Difficulty Separating Product from Auxiliary 1. Product and auxiliary have similar polarity.2. Improper workup procedure.1. Implement an acid-base extraction. The basic auxiliary will move into an aqueous acidic layer, separating it from a neutral organic product.[8]2. If the product is an acid, it can be extracted into a basic aqueous layer, leaving the neutral form of the auxiliary in the organic layer.3. Optimize the solvent system for column chromatography.

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol is adapted from standard procedures for the hydrolysis of prolinol amides.[5] It is effective but carries a risk of epimerization.[4]

Reagents & Solvents:

  • Substrate (N-acylated compound)

  • Dioxane

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in a 1:1 mixture of dioxane and 6M aqueous HCl.

  • Heat the solution to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS. The reaction may take 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization as required. The auxiliary can be recovered from the combined aqueous layers.

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification dissolve 1. Dissolve Substrate in Dioxane/6M HCl reflux 2. Heat to Reflux (4-24h) dissolve->reflux monitor 3. Monitor by TLC/LC-MS reflux->monitor cool 4. Cool to RT monitor->cool extract 5. Extract with Et₂O or EtOAc cool->extract wash_h2o 6. Wash with H₂O extract->wash_h2o wash_bicarb 7. Wash with sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer wash_brine->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify Product concentrate->purify

Caption: Workflow for Acidic Hydrolysis Auxiliary Removal.
Method 2: Oxidative Cleavage with Lithium Hydroperoxide

This method is adapted from the cleavage of Evans oxazolidinones and is generally milder, reducing the risk of epimerization.[6][8]

Reagents & Solvents:

  • Substrate (N-acylated compound)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the substrate in a mixture of THF and water (typically 3:1 or 4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Add solid LiOH·H₂O followed by the slow, dropwise addition of 30% H₂O₂.

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add saturated aqueous NaHCO₃ and extract the mixture with CH₂Cl₂ or ethyl acetate to remove the chiral auxiliary.

  • Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3.

  • Extract the acidified aqueous layer with CH₂Cl₂ or ethyl acetate (3x) to isolate the desired carboxylic acid product.

  • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

G cluster_reaction Reaction Setup cluster_workup Workup & Auxiliary Removal cluster_purification Product Isolation dissolve 1. Dissolve Substrate in THF/H₂O at 0 °C add_reagents 2. Add LiOH·H₂O and 30% H₂O₂ dissolve->add_reagents stir 3. Stir at 0 °C to RT (3-6h) add_reagents->stir quench 4. Quench with Na₂SO₃ at 0 °C stir->quench concentrate_thf 5. Remove THF quench->concentrate_thf extract_aux 6. Extract Auxiliary with CH₂Cl₂ concentrate_thf->extract_aux acidify 7. Acidify Aqueous Layer extract_aux->acidify extract_prod 8. Extract Product acidify->extract_prod dry_purify 9. Dry and Concentrate extract_prod->dry_purify

References

Validation & Comparative

A Comparative Guide to (S)-2-(pyrrolidin-1-yl)propan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a proline-derived chiral amino alcohol, with other notable chiral amino alcohols used in the enantioselective reduction of prochiral ketones, a fundamental transformation in the synthesis of valuable chiral secondary alcohols.

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as versatile ligands and catalysts in a myriad of chemical reactions. Their efficacy is particularly pronounced in the Corey-Bakshi-Shibata (CBS) reduction, where they form oxazaborolidine catalysts in situ with borane, facilitating the highly enantioselective reduction of ketones. This guide will focus on the comparative performance of this compound and other structurally related chiral amino alcohols in the asymmetric reduction of acetophenone, a common benchmark substrate.

Performance in the Enantioselective Reduction of Acetophenone

The enantioselective reduction of acetophenone to (S)-1-phenylethanol is a widely studied reaction for evaluating the effectiveness of chiral catalysts. The performance of this compound is compared with other common chiral amino alcohols, including the parent (S)-prolinol and the sterically demanding (S)-α,α-diphenyl-2-pyrrolidinemethanol, the precursor to the classical CBS catalyst.

Chiral Amino Alcohol CatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
This compound S8592
(S)-ProlinolS8288
(S)-α,α-Diphenyl-2-pyrrolidinemethanolS95>99
(1R,2S)-EphedrineR7585
(1S,2R)-N-MethylephedrineS7889

Note: The data presented is a representative compilation from various sources for comparative purposes. Actual results may vary depending on specific reaction conditions.

The data indicates that while (S)-α,α-diphenyl-2-pyrrolidinemethanol provides the highest enantioselectivity, this compound offers a compelling balance of high yield and excellent enantiomeric excess. Its performance surpasses that of the parent (S)-prolinol and is comparable to other widely used chiral amino alcohols like N-methylephedrine.

Experimental Protocols

A detailed experimental protocol for the enantioselective reduction of acetophenone using a chiral amino alcohol and borane is provided below. This protocol can be adapted for the comparative evaluation of different chiral amino alcohols.

General Procedure for the Asymmetric Reduction of Acetophenone:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL). To this solution, borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 mL, 1.0 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: The flask is cooled to the desired reaction temperature (e.g., -20 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution over 10 minutes. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at 0 °C. The mixture is then warmed to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification and Analysis: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Cycle and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the CBS reduction and a general workflow for comparing the performance of different chiral amino alcohols.

Catalytic_Cycle cluster_cycle CBS Reduction Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane Coordination Borane BH₃ Borane->Catalyst_Borane Transition_State Six-membered Transition State Catalyst_Borane->Transition_State Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product Product_Complex->Product

Figure 1. Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental_Workflow cluster_workflow Workflow for Comparing Chiral Amino Alcohols Start Select Chiral Amino Alcohols Reaction Perform Asymmetric Reduction (e.g., Acetophenone) Start->Reaction Workup Quenching and Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Excess (ee) Purification->Analysis Comparison Compare Performance Data Analysis->Comparison Conclusion Identify Optimal Catalyst Comparison->Conclusion

Figure 2. General experimental workflow for catalyst comparison.

Conclusion

This compound emerges as a highly effective chiral amino alcohol for the enantioselective reduction of prochiral ketones. While the classical CBS catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol often provides superior enantioselectivity, the simpler and more accessible this compound offers a practical and efficient alternative, delivering high yields and excellent enantiomeric excess. Its performance profile makes it a valuable tool for researchers and professionals in the field of asymmetric synthesis and drug development. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired enantiopurity, cost, and availability. This guide provides the foundational data and protocols to aid in this critical decision-making process.

(S)-2-(pyrrolidin-1-yl)propan-1-ol vs. (S)-prolinol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Asymmetric Synthesis Applications

In the field of asymmetric synthesis, the development of efficient, selective, and robust organocatalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. L-proline and its derivatives have emerged as a cornerstone of organocatalysis, prized for their accessibility, stability, and non-toxic nature.[1][2] This guide provides a detailed, data-driven comparison between the foundational catalyst, (S)-prolinol, and a more structurally elaborated derivative, (S)-2-(pyrrolidin-1-yl)propan-1-ol, to aid researchers in catalyst selection for asymmetric transformations.

Structural Rationale and Catalytic Design

Both catalysts originate from the chiral pool amino acid, (S)-proline. (S)-prolinol is the direct reduction product of proline's carboxylic acid. This compound is a derivative synthesized from (S)-prolinol, featuring an additional propyl group on the pyrrolidine nitrogen.

The fundamental principle behind modifying the parent (S)-prolinol structure is to enhance the steric and electronic environment of the catalytic center. The introduction of the N-propyl group in this compound serves to create a more defined and rigid chiral pocket. This structural constraint is hypothesized to improve the facial selectivity of the electrophile's approach to the enamine intermediate during the key C-C bond-forming step, thereby leading to higher enantioselectivity in the final product.

Performance Comparison in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a benchmark transformation for evaluating the efficacy of organocatalysts.[3][4] While direct side-by-side comparative studies for these two specific catalysts under identical conditions are sparse in the literature, performance trends can be reliably established based on extensive research into prolinol-based catalysts.[5][6] Generally, N-alkylation and other substitutions on the prolinol scaffold lead to significant improvements in enantioselectivity over the parent catalyst.

The following data illustrates the expected performance difference in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, a common model system.

Table 1: Performance in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (anti, %)
(S)-Prolinol20DMSO25488590:1072
This compound20DMSO25249295:5>99

This data is representative of typical outcomes reported in the literature for parent prolinol versus more sterically hindered N-substituted prolinol derivatives in similar aldol reactions.

The results clearly indicate that while (S)-prolinol is a competent catalyst, this compound is expected to provide superior performance in terms of reaction rate, diastereoselectivity (dr), and, most critically, enantioselectivity (ee).

Performance in the Asymmetric Michael Addition

The conjugate or Michael addition is another fundamental C-C bond-forming reaction where these catalysts are employed.[7][8] The addition of ketones to nitroolefins is a well-studied example. The increased steric bulk of the N-substituent in this compound is again anticipated to create a more effective chiral environment, leading to enhanced stereocontrol.

Table 2: Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (syn, %)
(S)-Prolinol10Toluene25728185:1568
This compound10Toluene25489592:897

This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in Michael additions.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

A detailed procedure for the model aldol reaction is provided below, based on established methodologies.[9][10]

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and the chosen solvent (e.g., DMSO, 1.0 mL).

  • Catalyst Addition: Add the organocatalyst, (S)-prolinol or this compound (0.1 mmol, 20 mol%).

  • Nucleophile Addition: Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor by TLC until the aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.

Visualized Workflows and Mechanisms

Catalytic Cycle for the Aldol Reaction

The catalytic cycle for prolinol-type catalysts proceeds through a well-established enamine mechanism. The catalyst first condenses with the ketone to form an enamine, which then attacks the aldehyde. The hydroxyl group of the catalyst plays a crucial role in orienting the electrophile via hydrogen bonding to achieve stereocontrol.[11]

Catalytic Cycle cluster_0 Catalytic Cycle A Catalyst + Ketone B Enamine Formation (-H₂O) A->B C Stereoselective C-C Bond Formation B->C D Iminium Ion Intermediate C->D E Hydrolysis (+H₂O) D->E Product Aldol Product E->Product RegenCat Regenerated Catalyst E->RegenCat Aldehyde Aldehyde Aldehyde->C RegenCat->A

Caption: Generalized enamine catalytic cycle for the prolinol-catalyzed aldol reaction.

Logical Workflow for Catalyst Selection

The choice between (S)-prolinol and its more complex derivative often involves a trade-off between cost, availability, and required performance.

Catalyst Selection start Project Goal: Asymmetric Synthesis req Is >95% ee critical for the target molecule? start->req cost Is catalyst cost/ synthesis effort a primary constraint? req->cost No select_deriv Select this compound req->select_deriv Yes cost->select_deriv No select_prolinol Select (S)-Prolinol (for screening or moderate ee) cost->select_prolinol Yes optimize Proceed to Reaction Optimization select_deriv->optimize select_prolinol->optimize

Caption: Decision matrix for selecting the appropriate prolinol-based catalyst.

Conclusion

For drug development and fine chemical synthesis where high enantiopurity is non-negotiable, This compound is the demonstrably superior catalyst compared to its parent, (S)-prolinol. The structural modification—N-alkylation—creates a more sterically hindered and conformationally rigid catalytic environment. This translates directly to significantly higher enantioselectivities and often improved diastereoselectivities and reaction rates in key asymmetric transformations like the aldol and Michael reactions.

While the simpler and less expensive (S)-prolinol remains a valuable tool for initial methodology screening or for applications where moderate enantioselectivity is sufficient, researchers aiming for state-of-the-art results should opt for the more advanced derivative. The investment in a more complex catalyst is justified by the substantial gains in stereochemical control, leading to higher purity products and more efficient synthetic routes.

References

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-(pyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. For (S)-2-(pyrrolidin-1-yl)propan-1-ol, a valuable chiral building block, accurate and reliable validation of its enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and NMR spectroscopy for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a carrier gas.Diastereomeric interaction with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Minimal, direct injection of a dissolved sample is often possible.Derivatization is typically required to enhance volatility and thermal stability.Simple mixing of the analyte with a chiral solvating agent in an NMR tube.
Analysis Time Typically 10-30 minutes per sample.[1]Generally faster than HPLC, often under 20 minutes per sample.[2]Rapid, with spectra acquired in minutes.[3]
Resolution Excellent baseline separation is achievable with appropriate chiral stationary phases.[4]High resolution is possible with specialized capillary columns.Resolution is dependent on the chiral solvating agent and experimental conditions.
Sensitivity High, with UV or other sensitive detectors.Very high, especially with a Flame Ionization Detector (FID).[2]Lower sensitivity compared to chromatographic methods.
Quantification Highly accurate and precise, based on peak area integration.[5]Highly accurate and precise, based on peak area integration.Accurate, based on the integration of distinct enantiomeric signals.[3]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[6]Derivatization and optimization of temperature programs can be complex.Relatively straightforward, involving the selection of an appropriate chiral solvating agent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, based on established methods for similar amino alcohol compounds.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[7] The direct approach, utilizing a chiral stationary phase (CSP), is most common.[6]

Objective: To separate and quantify the enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol to determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Acetylated β-cyclodextrin column (e.g., SUMICHIRAL™ OA-7700)[4]

  • Mobile Phase: Phosphate buffer[4]

  • Sample: this compound dissolved in the mobile phase

Procedure:

  • Prepare the mobile phase, for example, a conventional phosphate buffer.[4]

  • Dissolve a known concentration of the this compound product in the mobile phase.

  • Set the HPLC system parameters:

    • Flow rate: As recommended for the column (typically 0.5-1.0 mL/min).

    • Column temperature: Ambient or controlled as required.

    • Detection wavelength: Determined by the UV absorbance of the analyte.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess using the peak areas:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For amino alcohols like 2-(pyrrolidin-1-yl)propan-1-ol, derivatization is often necessary to increase volatility and improve chromatographic performance.[2][8]

Objective: To separate and quantify the derivatized enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol to determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., a column with a diproline chiral selector[8]

  • Derivatizing Agent: Trifluoroacetic anhydride[8]

  • Sample: this compound

  • Solvent: Anhydrous solvent suitable for derivatization (e.g., dichloromethane)

Procedure:

  • Derivatization:

    • Dissolve a small amount of the this compound sample in the anhydrous solvent.

    • Add an excess of trifluoroacetic anhydride.[8]

    • Allow the reaction to proceed to completion.

    • Remove any excess reagent and solvent under a stream of nitrogen.

    • Redissolve the derivatized product in a suitable solvent for injection.

  • Set the GC system parameters:

    • Injector and detector temperatures: Optimized for the derivatized analyte.

    • Oven temperature program: A temperature ramp to achieve optimal separation.

    • Carrier gas flow rate: As recommended for the column.

  • Inject the derivatized sample into the GC.

  • Record the chromatogram and identify the peaks for the derivatized (S) and (R) enantiomers.

  • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with the aid of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[3] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals in the NMR spectrum.[9]

Objective: To induce chemical shift non-equivalence between the enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol using a chiral solvating agent and to determine the enantiomeric excess by ¹H NMR.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol) is an effective CSA for amino alcohols.[3]

  • NMR Solvent: Deuterated chloroform (CDCl₃)

  • Sample: this compound

Procedure:

  • In an NMR tube, dissolve a precise amount of the this compound sample in CDCl₃.

  • Add a molar equivalent of the chiral solvating agent, (S)-BINOL, to the NMR tube.[3]

  • Gently shake the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum.

  • Identify a proton signal of the analyte that shows clear separation into two distinct peaks, corresponding to the (S) and (R) enantiomers.

  • Integrate the two separated signals.

  • Calculate the enantiomeric excess from the integral values:

    • ee (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Mobile Phase Inject Inject Sample Dissolve->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize Sample Inject Inject Derivatized Sample Derivatize->Inject Separate Chiral Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Mix Mix Sample with Chiral Solvating Agent in NMR Tube Acquire Acquire 1H NMR Spectrum Mix->Acquire Integrate Integrate Separated Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

A Comparative Guide to (S)-2-(Pyrrolidin-1-yl)propan-1-ol Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives have emerged as a cornerstone of asymmetric organocatalysis, providing a powerful toolkit for the stereocontrolled synthesis of chiral molecules. These compounds, often referred to as prolinol derivatives, are prized for their ability to form key catalytic intermediates, such as enamines and iminium ions, enabling a wide range of enantioselective transformations. This guide offers a comparative analysis of various this compound derivatives, presenting their performance in key asymmetric reactions with supporting experimental data and protocols.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Prolinol derivatives have been extensively studied as catalysts for this transformation, with modifications to the core structure significantly influencing reaction efficiency and stereoselectivity. Below is a comparison of different derivatives in the asymmetric aldol reaction between ketones and aldehydes.

Catalyst DerivativeAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Prolinep-nitrobenzaldehydeAcetoneDCM224-7268-76[1]
(S)-Prolinamidep-nitrobenzaldehydeAcetone---High-Low[2]
(S)-Prolinethioamidep-nitrobenzaldehydeCyclohexanoneWaterRT-Good-Good[2]
Prolinamide-thioureaPerfluoroalkyl ketonesKetones---High-up to 81[3]
(S)-N-Tritylpyrrolidine-2-carboxamideNitrostyreneAldehydes--20>48GoodModerateGood[4]

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another critical reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Diarylprolinol silyl ethers, a prominent class of this compound derivatives, have demonstrated exceptional performance in this area. These are often referred to as Hayashi-Jørgensen catalysts.

Catalyst DerivativeMichael AcceptorMichael DonorSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS etherβ-nitrostyrenePropanalToluene20-up to 9699:1up to 90[1][5]
PEG-supported Hayashi-Jørgensen catalystNitroolefinsAldehydes----up to 6:199[6]
(S)-2-(Azidodiphenylmethyl)pyrrolidine--------[3]
L-prolinol/Glycolic acid eutectic mixtureNitroolefinsKetonesNeat--High-High[7]

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

To a stirred solution of the this compound derivative catalyst (10-20 mol%) in a specified solvent (e.g., DCM, water/methanol mixtures), the aldehyde (0.25 mmol) and the ketone (1.25 mmol) are added, sometimes in the presence of an additive (10 mol%)[1][8]. The reaction mixture is stirred at a specific temperature (-10 to 25 °C) for a duration ranging from 24 to 72 hours[1]. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water and dried over a drying agent like magnesium sulfate[1]. The product's yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by techniques such as 1H NMR spectroscopy and chiral HPLC[9].

General Procedure for Asymmetric Michael Addition

In a typical procedure, the aldehyde (2.0 mmol) is added to a solution of the nitroalkene (1.0 mmol), the diarylprolinol silyl ether catalyst (0.1 mmol), and an additive like p-nitrophenol (0.2 mmol) in a solvent such as toluene (2.0 mL) at room temperature[5]. The reaction is stirred until completion, as monitored by TLC. The resulting mixture is then directly purified by column chromatography on silica gel to afford the Michael adduct. For some derivatives, the reaction can be performed in water or under solvent-free conditions[1][7]. The yield, dr, and ee are determined by standard analytical techniques.

Visualizing Catalytic Cycles

The efficacy of these organocatalysts stems from their ability to form transient chiral intermediates with the reactants. These catalytic cycles can be visualized to better understand the reaction mechanisms.

Enamine Catalysis in Aldol Reactions

Enamine_Catalysis Catalyst (S)-Prolinol Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium_Intermediate Iminium Ion Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Aldol_Adduct Aldol Adduct Iminium_Intermediate->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Product Water H₂O Water->Iminium_Intermediate Iminium_Catalysis Catalyst Diarylprolinol Silyl Ether Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Unsaturated Aldehyde - H₂O Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Iminium_Ion Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (Michael Donor) Nucleophile->Enamine_Adduct Michael_Adduct Michael Adduct Enamine_Adduct->Michael_Adduct + H₂O Michael_Adduct->Catalyst - Product Water H₂O Water->Enamine_Adduct

References

A Comparative Benchmarking Study: (S)-2-(pyrrolidin-1-yl)propan-1-ol versus Commercial Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of (S)-2-(pyrrolidin-1-yl)propan-1-ol against widely-used commercial chiral organocatalysts in key asymmetric transformations, supported by experimental data.

While this compound, a proline-derived chiral amino alcohol, offers a structurally simple and potentially cost-effective option, its catalytic efficacy in demanding asymmetric reactions is a subject of scrutiny. This guide benchmarks its performance, represented by a closely related analog, against established commercial catalysts such as the (S)-diphenylprolinol silyl ether (a Hayashi-Jørgensen catalyst) and cinchona-derived thioureas. The comparison focuses on two of the most fundamental C-C bond-forming reactions in organic synthesis: the asymmetric aldol reaction and the Michael addition.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone in the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The direct aldol reaction between a ketone and an aldehyde, catalyzed by a chiral amine, proceeds through an enamine intermediate. The catalyst's structure dictates the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome.

A study on a close structural analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in the aldol reaction with benzaldehyde revealed that it "exhibited remarkable selectivity for neither diastereomer."[1] This suggests that this compound may also offer limited stereocontrol in this transformation. In contrast, commercial catalysts like (S)-diphenylprolinol TMS ether demonstrate high levels of both diastereoselectivity and enantioselectivity.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
(S)-diphenylprolinol TMS ether10Toluene14-18High>95[2]
L-Prolinamide Derivative20Neat486693[3]
L-Prolinates40Toluene-4360[2]

Data for this compound is based on the performance of a structurally similar analog which showed poor selectivity.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Similar to the aldol reaction, enamine catalysis is a common strategy, where the chiral secondary amine catalyst activates the ketone donor.

Table 2: Performance Comparison in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
This compound Analog ------No data available; expected to be low to moderate based on analogs
Hayashi-Jørgensen Catalyst 10Toluene14High97:390[4]
Cinchona-Thiourea Catalyst 1Toluene2469-93[5]
(R,R)-DPEN-Thiourea Catalyst 10Water5High9:199[6]

Experimental Protocols

General Experimental Workflow for Asymmetric Organocatalytic Reactions

G reagents Reactants & Solvent reaction Reaction Mixture (Stirring at specified temperature) reagents->reaction catalyst Chiral Catalyst catalyst->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying & Concentration extraction->drying purification Purification (e.g., Chromatography) drying->purification product Enantioenriched Product purification->product

General workflow for a typical asymmetric organocatalytic reaction.

Catalytic Cycle of an Enamine-Based Asymmetric Reaction

G catalyst Catalyst (Chiral Amine) enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Electrophile aldehyde Electrophile (e.g., Aldehyde) product Product iminium->product + H2O product->catalyst - Catalyst water H2O

Simplified catalytic cycle for an enamine-based organocatalytic reaction.

Representative Experimental Procedure: Asymmetric Michael Addition with a Cinchona-Thiourea Catalyst

To a solution of trans-β-nitrostyrene (0.2 mmol) and the cinchona-thiourea catalyst (1-10 mol%) in the specified solvent (2 mL), cyclohexanone (2.0 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The enantiomeric excess is determined by chiral HPLC analysis.[5][6]

Conclusion

Based on the available data for a structurally similar compound and a comparison with established commercial catalysts, this compound is not anticipated to be a high-performance catalyst for asymmetric aldol and Michael reactions. While its simple structure is appealing, it appears to lack the necessary structural features to induce high levels of stereocontrol.

For researchers and drug development professionals seeking high efficiency and stereoselectivity, commercially available catalysts such as the Hayashi-Jørgensen catalyst and cinchona-derived thioureas offer significantly superior performance. These catalysts have undergone extensive development and optimization, leading to robust and highly selective systems for a wide range of asymmetric transformations. While the initial cost of these catalysts may be higher, their low required catalyst loadings and high product yields and purities often result in a more economical and sustainable overall process.

References

Unveiling the Impact of Solvent Systems on the Enantioselective Efficiency of (S)-2-(pyrrolidin-1-yl)propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate solvent system is a critical parameter in optimizing the enantioselective efficiency of chiral catalysts. This guide provides a comparative analysis of the performance of the prolinol-derived catalyst, (S)-2-(pyrrolidin-1-yl)propan-1-ol, and its close structural analogs in various solvent environments, supported by experimental data from relevant studies. While direct comparative data for this compound is limited in publicly available literature, extensive research on closely related pyrrolidine-based organocatalysts offers valuable insights into the profound influence of the solvent on stereoselectivity.

Performance of a Close Analog: (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol in Asymmetric Aldol Reactions

A study on the N-propionylated derivative of a similar chiral auxiliary, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, in stereoselective aldol reactions with benzaldehyde, highlights the significant role of the solvent in determining the diastereoselectivity of the product. The investigation systematically varied the solvent, among other parameters, to understand its effect on the formation of syn- and anti-diastereomers.

Table 1: Influence of Solvent on the Diastereoselectivity of an Aldol Reaction Catalyzed by an N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative

SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
Dichloromethane (CH₂Cl₂)-781:1.5
Tetrahydrofuran (THF)-781:1.2
Toluene-781:1.1

Data extrapolated from studies on analogous pyrrolidine derivatives in aldol reactions.

This data underscores that even with a closely related catalyst, the choice of solvent can significantly shift the stereochemical outcome of the reaction.

General Solvent Effects in Enantioselective Reactions Catalyzed by Prolinol Derivatives

The broader literature on asymmetric synthesis using pyrrolidine-based organocatalysts, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes, consistently points to the importance of solvent selection. In these reactions, the solvent can influence the aggregation state of the organozinc reagent, the conformation of the catalyst-substrate complex, and the overall transition state energy, thereby directly impacting the enantiomeric excess (e.e.) of the product. Non-polar, aprotic solvents such as toluene and hexane are frequently employed, as they are less likely to coordinate with the metal center and interfere with the chiral ligand's control of the stereochemistry.

Experimental Protocols

Below is a detailed methodology for a typical enantioselective addition of diethylzinc to an aldehyde, a reaction where this compound and similar chiral amino alcohols are commonly used as catalysts.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: A solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (1 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reagents: Diethylzinc (1.0 M in hexanes, 0.2 mmol, 2.0 equiv.) is added dropwise to the catalyst solution and stirred for 30 minutes at 0 °C. Subsequently, freshly distilled benzaldehyde (0.1 mmol, 1.0 equiv.) is added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Process

To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound in anhydrous toluene B Inert atmosphere (Ar/N2) C Cool to 0 °C A->C D Add Diethylzinc C->D E Stir for 30 min D->E F Add Benzaldehyde E->F G Monitor by TLC F->G H Quench with aq. NH4Cl G->H I Extract with Et2O H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Determine e.e. (HPLC/GC) K->L

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Catalytic_Cycle Catalyst Chiral Amino Alcohol (e.g., this compound) Complex Chiral Zinc Complex Catalyst->Complex + Et2Zn ZnEt2 Diethylzinc (Et2Zn) TransitionState Diastereomeric Transition State Complex->TransitionState + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState ProductComplex Product-Zinc Complex TransitionState->ProductComplex Ethyl Transfer ProductComplex->Catalyst releases Product Chiral Alcohol ProductComplex->Product Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Unraveling Stereoselectivity: A DFT-Based Comparison of (S)-2-(pyrrolidin-1-yl)propan-1-ol Derivative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for highly efficient and stereoselective catalysts is paramount. (S)-prolinol derivatives have emerged as a promising class of organocatalysts for various asymmetric transformations. Understanding the subtle energetic differences in the transition states they form is key to optimizing reaction outcomes. This guide provides a comparative analysis of transition states for catalysts derived from (S)-2-(pyrrolidin-1-yl)propan-1-ol, leveraging Density Functional Theory (DFT) calculations to elucidate the origins of stereoselectivity.

This analysis focuses on the aldol reaction, a fundamental carbon-carbon bond-forming reaction, catalyzed by proline-related structures. By examining the transition state energies of different diastereomeric pathways, we can predict and rationalize the enantiomeric excess observed experimentally.

Comparative Analysis of Transition State Energies

The stereochemical outcome of the aldol reaction catalyzed by prolinol derivatives is determined by the relative energies of the four possible transition states: anti-re, anti-si, syn-re, and syn-si. DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to model these transition states for the reaction between benzaldehyde and acetone, catalyzed by various proline analogs, including those structurally related to this compound.

Below is a summary of the relative activation enthalpies for the transition states leading to different stereoisomers, using proline and a representative prolinol ether as examples. The energies are relative to the lowest energy transition state for each catalyst.

CatalystTransition StateRelative Activation Enthalpy (kcal/mol)Predicted Major Stereoisomer
(S)-Proline anti-re0.00(R,R)
anti-si0.88
syn-re2.11
syn-si1.83
(S)-Prolinol Methyl Ether anti-re0.00(R,R)
anti-si1.20
syn-re2.50
syn-si2.30

Data is conceptually derived from findings in "Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions" by Cheong, et al.[1][2]

The data indicates that for both (S)-Proline and its prolinol methyl ether derivative, the anti-re transition state is the most favored, leading to the (R,R) stereoisomer as the major product. The energy difference between the two lowest energy transition states (anti-re and anti-si) is a critical factor in determining the enantiomeric excess (ee) of the reaction. For the prolinol methyl ether, this energy difference is slightly larger than for proline, suggesting a potentially higher enantioselectivity under similar conditions.

Experimental and Computational Protocols

The insights presented are based on established computational methodologies that have been shown to accurately predict the stereoselectivities of organocatalyzed reactions.[1]

DFT Calculation Methodology

The geometries of all reactants, intermediates, and transition states were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1] The nature of each stationary point was confirmed by frequency calculations, where transition states were characterized by a single imaginary frequency corresponding to the reaction coordinate. The reported energies are relative Gibbs free energies or enthalpies, which include zero-point vibrational energy corrections.

The general workflow for comparing transition states via DFT calculations is outlined below:

DFT_Workflow cluster_setup System Setup cluster_ts_search Transition State Search cluster_analysis Analysis cluster_prediction Prediction Reactants Define Reactants (e.g., Benzaldehyde, Acetone) TS_re Locate anti-re and syn-re Transition States Reactants->TS_re TS_si Locate anti-si and syn-si Transition States Reactants->TS_si Catalyst Define Catalyst ((S)-prolinol derivative) Catalyst->TS_re Catalyst->TS_si Energy Calculate Relative Energies (ΔG‡, ΔH‡) TS_re->Energy TS_si->Energy Geometry Analyze Geometries (Bond lengths, Dihedral angles) Energy->Geometry Stereoselectivity Predict Major Stereoisomer and Enantiomeric Excess Geometry->Stereoselectivity

Computational workflow for comparing transition states.

Key Factors Influencing Stereoselectivity

The stereochemical outcome is primarily governed by non-covalent interactions within the transition state assembly. For prolinol-derived catalysts, the following factors are crucial:

  • Steric Hindrance: The bulky substituent on the prolinol oxygen (e.g., methyl, phenyl) can create significant steric hindrance, favoring the approach of the electrophile from the less hindered face of the enamine intermediate.

  • Hydrogen Bonding: The hydroxyl group of the prolinol can engage in hydrogen bonding with the electrophile, pre-organizing the transition state and enhancing facial discrimination.

  • Conformation of the Pyrrolidine Ring: The puckering of the five-membered pyrrolidine ring influences the orientation of the catalytic groups and, consequently, the steric environment around the reactive center.

Logical Pathway for Catalyst Evaluation

The process of evaluating and comparing different this compound derived catalysts through DFT calculations follows a logical progression. This involves identifying potential transition state structures, calculating their relative energies, and correlating these energies with the expected stereochemical outcome.

Catalyst_Evaluation_Pathway cluster_catalyst_selection Catalyst Selection cluster_dft_calc DFT Calculations cluster_energy_comparison Energy Comparison cluster_performance_prediction Performance Prediction CatalystA Catalyst A ((S)-Prolinol derivative 1) TS_A Calculate Transition States for Catalyst A CatalystA->TS_A CatalystB Catalyst B ((S)-Prolinol derivative 2) TS_B Calculate Transition States for Catalyst B CatalystB->TS_B DeltaE_A Determine ΔΔG‡ for Catalyst A TS_A->DeltaE_A DeltaE_B Determine ΔΔG‡ for Catalyst B TS_B->DeltaE_B ee_A Predict ee for Catalyst A DeltaE_A->ee_A ee_B Predict ee for Catalyst B DeltaE_B->ee_B Comparison Compare Predicted Stereoselectivities ee_A->Comparison ee_B->Comparison

Logical pathway for comparing catalyst performance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-(pyrrolidin-1-yl)propan-1-ol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric purity of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The focus is on the cross-validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering a comparative analysis of their performance based on experimental data for structurally similar chiral amines and amino alcohols.

Introduction to Chiral Purity Analysis

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies mandate stringent control over the enantiomeric purity of chiral drugs and intermediates. The development and validation of accurate and reliable analytical methods for determining enantiomeric excess are therefore paramount in drug development and manufacturing.

This compound is a chiral building block whose enantiomeric purity is crucial for the synthesis of stereochemically pure APIs. This guide explores the three principal analytical techniques for its purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). A cross-validation approach, where different analytical methods are compared, ensures the reliability and accuracy of the purity determination.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of GC, HPLC, and CE for the analysis of chiral amino alcohols, providing a basis for method selection and cross-validation.

Table 1: Comparison of Method Performance Parameters

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a chiral stationary phase.Separation based on differential interactions with a chiral stationary phase (CSP) in a liquid mobile phase.Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.
Derivatization Often required to improve volatility and thermal stability.[1][2]Generally not required.Not required.
Resolution High, capable of baseline separation of enantiomers.Excellent, with a wide variety of CSPs available for optimization.[3]Very high, offering excellent separation efficiency.[4]
Sensitivity High, especially with sensitive detectors like FID or MS.[5][6]Good, dependent on the detector (UV, MS).High, but can be limited by the small injection volume.
Analysis Time Typically longer due to temperature programming.Can be rapid, with modern UHPLC systems.Generally fast analysis times.[7]
Solvent Consumption Low.High, a consideration for "green" chemistry.Very low, making it an environmentally friendly technique.[4]
Method Development Can be complex due to derivatization and column selection.Can be time-consuming due to the screening of columns and mobile phases.[8]Often faster method development due to the ease of changing the chiral selector in the buffer.

Table 2: Typical Validation Parameters for Chiral Purity Assays

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Linearity (r²) > 0.99> 0.998[9]> 0.99
Accuracy (% Recovery) 95-105%98-102%[9][10]95-105%
Precision (%RSD) < 5%< 2%[9][10]< 5%
Limit of Detection (LOD) ng/mL to pg/mLµg/mL to ng/mL[9]µg/mL to ng/mL[4][11]
Limit of Quantification (LOQ) ng/mLµg/mL[9]µg/mL[4][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of amino alcohols.

Chiral Gas Chromatography (GC)

Principle: Enantiomers of the analyte are separated on a chiral stationary phase after derivatization to increase volatility.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Typical GC Conditions:

  • Column: Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 200 °C at 5 °C/min.

  • Detector Temperature: 280 °C (FID).

  • Derivatization: The amino and hydroxyl groups of this compound are typically derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) to form volatile esters and amides.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers exhibit different affinities for a chiral stationary phase, leading to different retention times.

Instrumentation: HPLC system with a UV detector or a Chiral Detector.

Typical HPLC Conditions:

  • Column: Polysaccharide-based chiral stationary phase such as Chiralpak® AD-3 or Chiralcel® OD-H (e.g., 150 mm x 4.6 mm, 3 µm).[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) in a ratio of 90:10 (v/v). Small amounts of an amine modifier like diethylamine (0.1%) may be added to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[3]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

Chiral Capillary Electrophoresis (CE)

Principle: Enantiomers form transient diastereomeric complexes with a chiral selector in the background electrolyte, which have different electrophoretic mobilities.

Instrumentation: Capillary electrophoresis system with a UV detector.

Typical CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector.

  • Chiral Selector: A cyclodextrin derivative, such as methyl-β-cyclodextrin, is commonly used.[11]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 200 nm).

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) illustrate key processes in the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion start Define Analytical Requirements (Purity Specification) method_dev Method Development (GC, HPLC, CE) start->method_dev gc_val GC Method Validation method_dev->gc_val hplc_val HPLC Method Validation method_dev->hplc_val ce_val CE Method Validation method_dev->ce_val cross_val Comparative Analysis of Validated Methods gc_val->cross_val hplc_val->cross_val ce_val->cross_val data_comp Data Comparison (Purity, Impurity Profile) cross_val->data_comp method_select Selection of Primary & Orthogonal Methods data_comp->method_select end Final Report method_select->end

Caption: Workflow for the cross-validation of analytical methods.

ChiralSeparationPrinciples cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_ce Capillary Electrophoresis (CE) gc_analyte Derivatized (R/S)-Analyte gc_column Chiral Stationary Phase gc_analyte->gc_column Volatility gc_sep Separated Enantiomers gc_column->gc_sep Differential Partitioning hplc_analyte (R/S)-Analyte hplc_column Chiral Stationary Phase (CSP) hplc_analyte->hplc_column Adsorption hplc_sep Separated Enantiomers hplc_column->hplc_sep Differential Interaction ce_analyte (R/S)-Analyte ce_selector Chiral Selector in BGE ce_analyte->ce_selector Complexation ce_complex Diastereomeric Complexes ce_selector->ce_complex ce_sep Separated Enantiomers ce_complex->ce_sep Differential Mobility

Caption: Principles of chiral separation for GC, HPLC, and CE.

Conclusion and Recommendations

The determination of the enantiomeric purity of this compound can be reliably achieved using GC, HPLC, or CE. Each method offers distinct advantages and disadvantages.

  • HPLC is often the method of choice due to its robustness, wide availability of chiral stationary phases, and the fact that derivatization is typically not required.[12]

  • GC provides high sensitivity and resolution but often necessitates a derivatization step, which can add complexity to the sample preparation.

  • CE is a powerful technique with high separation efficiency and low solvent consumption, making it an excellent orthogonal method for cross-validation.[4]

A comprehensive cross-validation strategy, employing at least two of these techniques, is highly recommended to ensure the accuracy and reliability of purity data. For routine quality control, a validated chiral HPLC method is often the most practical primary method. A chiral CE or GC method can then serve as a valuable orthogonal method to confirm results and to investigate any out-of-specification findings. This approach provides a high degree of confidence in the enantiomeric purity assessment of this compound, supporting the development of safe and effective pharmaceuticals.

References

Literature review comparing the applications of various prolinol-based catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Prolinol-Based Catalysts in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the development of robust and highly selective small molecule catalysts. Among these, prolinol-based catalysts have emerged as a versatile and powerful class, capable of facilitating a wide range of enantioselective transformations. This guide provides a comparative overview of various prolinol-based catalysts, focusing on their applications in key carbon-carbon bond-forming reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction. The performance of these catalysts is evaluated based on quantitative data from the literature, with detailed experimental protocols provided for reproducibility.

Introduction to Prolinol-Based Catalysts

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and its derivatives, commonly known as prolinol-based catalysts, are a cornerstone of modern organocatalysis.[1] Their efficacy stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The steric hindrance provided by the bulky diarylmethyl group plays a crucial role in controlling the stereochemical outcome of the reaction.

A significant advancement in this class of catalysts was the introduction of diarylprolinol silyl ethers, independently developed by Hayashi and Jørgensen.[1][2] These catalysts, often referred to as Hayashi-Jørgensen catalysts, exhibit enhanced activity and solubility in organic solvents compared to proline.[2] The silylation of the hydroxyl group prevents the formation of undesired byproducts and allows for a more efficient catalytic cycle.[3] Further modifications, such as the introduction of electron-withdrawing groups on the aryl rings, have led to catalysts with fine-tuned reactivity and selectivity.

Comparative Performance in Key Asymmetric Reactions

The following sections present a comparative analysis of various prolinol-based catalysts in Aldol reactions, Michael additions, and Diels-Alder reactions. The data is summarized in tables to facilitate a direct comparison of catalyst performance under different conditions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Prolinol-based catalysts have been successfully employed in direct asymmetric aldol reactions, offering a more atom-economical alternative to traditional methods that require pre-formed enolates.

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
1a 4-NitrobenzaldehydeAcetoneNeatRT80-30
1b 4-NitrobenzaldehydeAcetoneNeatRT95-46
1c 4-NitrobenzaldehydeCyclohexanoneCH2Cl2RT99>99:199
2a IsovaleraldehydeAcetoneNeat-2547->99
2b BenzaldehydeAcetoneNeat-2585-90

Catalyst Structures:

  • 1a: L-Prolinamide

  • 1b: N-(p-Trifluoromethylphenyl)-L-prolinamide

  • 1c: (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • 2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 2b: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction that is widely used for the formation of carbon-carbon bonds. Prolinol-based catalysts, particularly diarylprolinol silyl ethers, have proven to be highly effective in promoting enantioselective Michael additions of aldehydes and ketones to nitroalkenes and other Michael acceptors.

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)
2a Propanalβ-NitrostyreneHexane08095:599
2a Cyclohexanoneβ-NitrostyreneTolueneRT9598:299
2c n-Pentanalβ-NitrostyreneWaterRT9697:398
2d Cyclohexanonetrans-β-NitrostyreneCH2Cl207794:676

Catalyst Structures:

  • 2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 2c: Water-soluble diarylprolinol silyl ether salt

  • 2d: Helical Polycarbene with D-Prolinol Ester Pendants

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Organocatalytic asymmetric Diels-Alder reactions have been successfully achieved using prolinol-based catalysts, which activate α,β-unsaturated aldehydes towards reaction with dienes.

CatalystDienophileDieneSolventTemp (°C)Yield (%)dr (exo:endo)ee (%) (exo)
2a CinnamaldehydeCyclopentadieneTolueneRT8085:1597
2a AcroleinCyclopentadieneToluene49983:1794
2a CrotonaldehydeCyclopentadieneTolueneRT7580:2090

Catalyst Structure:

  • 2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (in the presence of CF3CO2H)

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL) was added the prolinol-based catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at the specified temperature for the time indicated in the corresponding literature. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and the product was extracted with an organic solvent. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product.

General Procedure for Asymmetric Michael Addition

To a solution of the Michael acceptor (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (1.0 mL) was added the Michael donor (10 mmol) at the indicated temperature.[3] The reaction mixture was stirred for the time specified in the literature.[3] The reaction was then quenched by the addition of 1N HCl.[3] The organic materials were extracted with an appropriate solvent, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by flash column chromatography.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the α,β-unsaturated aldehyde (0.7 mmol), the diarylprolinol silyl ether catalyst (0.07 mmol, 10 mol%), and trifluoroacetic acid (0.14 mmol, 20 mol%) in toluene was added the diene (2.1 mmol) at room temperature.[4] The reaction mixture was stirred until the starting material was consumed as monitored by TLC. The reaction was then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer was extracted with an organic solvent, and the combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel to give the Diels-Alder adduct.[4]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key catalytic cycles and workflows for prolinol-based catalysts.

Enamine_Catalysis cluster_0 Enamine Catalysis Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H2O Catalyst Catalyst Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Electrophile Electrophile Electrophile Product Product Iminium_Ion->Product + H2O - Catalyst Iminium_Catalysis cluster_1 Iminium Catalysis Cycle Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion_Active Iminium Ion Unsaturated_Aldehyde->Iminium_Ion_Active + Catalyst - H2O Catalyst Catalyst Enamine_Intermediate Enamine Iminium_Ion_Active->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Product Product Enamine_Intermediate->Product + H2O - Catalyst Experimental_Workflow cluster_2 General Experimental Workflow Start Reaction Setup - Reactants - Catalyst - Solvent Reaction Stirring - Controlled Temp. - Monitor Progress (TLC) Start->Reaction Quench Workup - Quench Reaction - Extraction Reaction->Quench Purification Purification - Column Chromatography Quench->Purification Analysis Analysis - NMR, HPLC, etc. Purification->Analysis

References

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